molecular formula C8H6BrF3 B1272928 5-Bromo-2-methylbenzotrifluoride CAS No. 86845-27-4

5-Bromo-2-methylbenzotrifluoride

Cat. No.: B1272928
CAS No.: 86845-27-4
M. Wt: 239.03 g/mol
InChI Key: IZFVIEYHUOUPPH-UHFFFAOYSA-N
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Description

5-Bromo-2-methylbenzotrifluoride (CAS 86845-27-4) is an organic compound with the molecular formula C₈H₆BrF₃ and a molecular weight of 239.04 g/mol . Its structure features a benzene ring substituted with a bromo group, a methyl group, and a trifluoromethyl group, making it a valuable building block in chemical synthesis . This compound is offered with a high purity level of 98% and should be stored sealed in dry conditions, ideally at 2-8°C . As a benzotrifluoride derivative, this compound is primarily used in research and development, particularly in organic synthesis and medicinal chemistry. The presence of both bromine and the trifluoromethyl group on the aromatic ring makes it a versatile intermediate for constructing more complex molecules, potentially for the development of pharmaceuticals and agrochemicals . Safety Information: This product is intended for research use only (RUO) and is not for diagnostic or therapeutic use. Handle with appropriate precautions. It may cause skin and eye irritation . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-methyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-5-2-3-6(9)4-7(5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFVIEYHUOUPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379625
Record name 4-Methyl-3-(trifluoromethyl)bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86845-27-4
Record name 4-Methyl-3-(trifluoromethyl)bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-2-methylbenzotrifluoride (CAS 86845-27-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromo-2-methylbenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This document details its physicochemical properties, safety information, and typical applications, including detailed experimental protocols for common cross-coupling reactions.

Core Properties and Safety Data

This compound, also known as 4-Bromo-2-(trifluoromethyl)toluene, is a halogenated aromatic compound with the chemical formula C₈H₆BrF₃.[1] Its unique substitution pattern, featuring a bromine atom, a methyl group, and a trifluoromethyl group on the benzene ring, makes it a versatile building block in organic synthesis.[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 86845-27-4[3]
Molecular Formula C₈H₆BrF₃[1]
Molecular Weight 239.032 g/mol [1]
Density 1.5 ± 0.1 g/cm³[1]
Boiling Point 181.8 ± 35.0 °C at 760 mmHg[1]
Flash Point 69.7 ± 21.8 °C[1]
LogP 3.71[1]
Vapour Pressure 1.1 ± 0.3 mmHg at 25°C[1]
Refractive Index 1.475[1]
Safety and Handling

This compound is classified as a combustible liquid and is harmful if inhaled, in contact with skin, or if swallowed.[1] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4]

Hazard Statements: [4]

  • H227: Combustible liquid

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Measures: [4]

  • P261: Avoid breathing mist/vapours/spray.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Proper handling procedures include working in a chemical fume hood and using personal protective equipment such as safety goggles, chemical-resistant gloves, and laboratory clothing.[1] In case of fire, appropriate extinguishing media should be used, and self-contained breathing apparatus should be worn.[4]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The methyl group will appear as a singlet further upfield.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (239.03 g/mol ). A characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for M and M+2 peaks) will be observed.

Applications in Organic Synthesis

This compound is a valuable intermediate in organic synthesis, primarily utilized in the construction of more complex molecules for the pharmaceutical and agrochemical industries. The bromine atom serves as a versatile handle for various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocols

The following are detailed, adaptable protocols for two common and powerful cross-coupling reactions involving aryl bromides like this compound: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.

Reaction Scheme:

Ar-Br + R-B(OH)₂ --(Pd catalyst, Base)--> Ar-R

Detailed Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like toluene, dioxane, or DMF, and water.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature typically between 80-120 °C.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base solvent Add Degassed Solvent reagents->solvent Inert Atmosphere heat Heat and Stir (80-120 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Dry & Purify (Column Chromatography) extract->purify product product purify->product Final Product

Suzuki Coupling Experimental Workflow
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.

Reaction Scheme:

Ar-Br + R₂NH --(Pd catalyst, Base)--> Ar-NR₂

Detailed Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.0-1.2 equiv.).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Execution: Seal the vessel and heat the mixture with stirring to a temperature typically between 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo. The residue is then purified by flash chromatography.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert) cluster_reaction Reaction cluster_purification Purification catalyst Combine Catalyst System: - Pd Precursor - Ligand - Base reagents Add Reactants: - this compound - Amine catalyst->reagents solvent Add Anhydrous Solvent reagents->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench & Extract monitor->quench purify Dry & Purify (Flash Chromatography) quench->purify final_product final_product purify->final_product Coupled Product

Buchwald-Hartwig Amination Workflow

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its well-defined physicochemical properties and the reactivity of its bromine substituent make it a key building block for researchers and chemists in the pharmaceutical and agrochemical industries. Proper handling and adherence to safety protocols are essential when working with this compound. The provided experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination serve as a foundation for its synthetic utility, enabling the development of novel compounds with potential biological activity.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylbenzotrifluoride is a halogenated aromatic compound that serves as a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. Its trifluoromethyl and bromo functional groups provide unique reactivity and properties, making it a valuable building block for the synthesis of complex target molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with generalized experimental protocols for their determination and a representative synthetic workflow.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various chemical suppliers and databases.

Table 1: General and Physical Properties
PropertyValue
Molecular Formula C₈H₆BrF₃
Molecular Weight 239.03 g/mol [1][2]
Appearance Not explicitly stated, but related compounds are liquids or solids.
Boiling Point 181.8 ± 35.0 °C at 760 mmHg[1]
Melting Point Data not consistently available.
Density 1.5 ± 0.1 g/cm³[1]
Refractive Index (n20/D) 1.475[1]
Table 2: Safety and Hazard Properties
PropertyValue
Flash Point 69.7 ± 21.8 °C[1]
Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][3]
Precautionary Statements P210, P261, P280, P305+P351+P338, P405[1]
Table 3: Computational Data
PropertyValue
LogP (Octanol-Water Partition Coefficient) 3.71[1]
Vapor Pressure 1.1 ± 0.3 mmHg at 25°C[1]
Exact Mass 237.960495[1]

Experimental Protocols

Determination of Boiling Point (Capillary Method)
  • Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with oil or an aluminum block heater).[1][3][4]

  • Heating and Observation: The heating bath is heated gently and uniformly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Measurement: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Determination of Density (Pycnometer Method)
  • Calibration: A clean, dry pycnometer (a small glass flask with a precise volume) is weighed accurately (m₁). It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and the excess is removed. The filled pycnometer is weighed again (m₂). The volume of the pycnometer (V) can be calculated using the density of the reference liquid.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with the sample liquid (this compound). The filled pycnometer is then weighed (m₃).

  • Calculation: The density of the sample (ρ) is calculated using the formula: ρ = (m₃ - m₁) / V.

Determination of Refractive Index (Abbe Refractometer)
  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: A few drops of the sample are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.[6][7]

Synthetic Workflow

As this compound is primarily a synthetic intermediate, understanding its synthesis is crucial. While a specific, detailed protocol for this exact molecule is not publicly available, a general and logical synthetic route can be inferred from patents for structurally similar compounds. A plausible synthesis often involves the bromination of a suitable benzotrifluoride precursor.

SynthesisWorkflow Start 2-Methylbenzotrifluoride (Precursor) Bromination Electrophilic Aromatic Bromination Start->Bromination Workup Aqueous Workup (Quenching, Extraction) Bromination->Workup Reagents Brominating Agent (e.g., Br₂, NBS) + Catalyst (e.g., FeBr₃) Reagents->Bromination Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Product This compound (Final Product) Purification->Product

Caption: A logical workflow for the synthesis of this compound.

Conclusion

This technical guide provides essential physicochemical data for this compound, a compound of significant interest in synthetic organic chemistry. The presented information, including tabulated properties, generalized experimental protocols, and a representative synthetic workflow, serves as a valuable resource for researchers and professionals in drug development and related fields. Accurate knowledge of these properties is fundamental for the safe handling, effective use, and successful application of this versatile chemical intermediate in various synthetic endeavors.

References

An In-depth Technical Guide to 5-Bromo-2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and a generalized synthesis pathway for 5-Bromo-2-methylbenzotrifluoride. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

This compound is a halogenated aromatic compound. Its key quantitative data are summarized in the table below for ease of reference and comparison.

PropertyValue
Molecular Formula C8H6BrF3
Molecular Weight 239.032 g/mol
SMILES Cc1ccc(Br)cc1C(F)(F)F
CAS Number 86845-27-4
Boiling Point 181.8±35.0 °C at 760 mmHg
Density 1.5±0.1 g/cm³

Molecular Structure

The structure of this compound consists of a benzene ring substituted with a bromine atom, a methyl group, and a trifluoromethyl group. The SMILES string Cc1ccc(Br)cc1C(F)(F)F precisely defines this arrangement.

Caption: Molecular Structure of this compound.

Experimental Protocols

Generalized Synthesis of this compound:

A common method for the bromination of an activated aromatic ring, such as 2-methylbenzotrifluoride, involves electrophilic aromatic substitution.

  • Reaction: 2-methylbenzotrifluoride would be treated with a brominating agent, such as N-Bromosuccinimide (NBS), in the presence of a suitable solvent and potentially a radical initiator like benzoyl peroxide or AIBN if a free-radical pathway is favored, or a Lewis acid catalyst for an electrophilic aromatic substitution pathway.

  • Work-up: Following the reaction, a standard aqueous work-up would be performed to remove any unreacted reagents and byproducts. This typically involves washing with a reducing agent solution (e.g., sodium bisulfite) to quench any remaining bromine, followed by washing with a base (e.g., sodium bicarbonate) to neutralize any acidic components, and finally with brine.

  • Purification: The crude product would then be purified, most commonly by distillation or column chromatography, to yield the final this compound.

It is crucial to note that the regioselectivity of the bromination would need to be carefully controlled to favor the desired 5-bromo isomer. The directing effects of the methyl and trifluoromethyl groups on the aromatic ring would influence the position of bromination.

Logical Workflow

The process of gathering and presenting the information in this guide follows a structured workflow to ensure accuracy and clarity.

A Initiate Search for This compound Data B Retrieve Molecular Formula, Weight, and CAS Number A->B C Search for SMILES String A->C D Search for Experimental Synthesis Protocols A->D E Compile Quantitative Data into a Structured Table B->E F Generate Molecular Structure Diagram from SMILES C->F G Analyze and Summarize Synthesis Information D->G H Construct Final Technical Guide E->H F->H G->H

An In-depth Technical Guide to 5-Bromo-2-methylbenzotrifluoride: Physicochemical Properties and Experimental Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylbenzotrifluoride, with the CAS number 86845-27-4, is a halogenated aromatic compound. Its structural features, including a bromine atom and a trifluoromethyl group on a toluene backbone, make it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its key physicochemical properties, namely its boiling point and density, along with detailed experimental protocols for their determination. This guide is intended to support researchers and professionals in the fields of chemical synthesis, materials science, and drug development in the effective handling and utilization of this compound.

Physicochemical Data

The essential physical properties of this compound are summarized in the table below for quick reference. These parameters are critical for reaction setup, purification procedures, and safety considerations.

PropertyValueUnitsNotes
Boiling Point 181.8°CAt 760 mmHg[1]
Density 1.0g/cm³[2]
Flash Point 69.7°C[1]
Molecular Formula C₈H₆BrF₃-
Molecular Weight 239.03 g/mol
CAS Number 86845-27-4-[1][2][3][4][5][6][7][8]

Experimental Protocols

Determination of Boiling Point (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of a small quantity of a liquid.

Materials:

  • This compound sample

  • Thiele tube or other suitable heating apparatus (e.g., oil bath, heating block)

  • Thermometer (calibrated)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or hot plate)

  • Stand and clamp

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • The capillary tube, with its sealed end uppermost, is placed into the test tube containing the liquid.

  • The test tube is attached to the thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

  • The entire assembly is clamped and immersed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • The apparatus is heated slowly and uniformly.

  • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • The heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.

Materials:

  • This compound sample

  • Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

  • Analytical balance (accurate to ±0.001 g)

  • Distilled water

  • Thermostat or water bath

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately on the analytical balance (m₁).

  • The pycnometer is filled with distilled water and the stopper is inserted. Excess water will be forced out through the capillary. The outside of the pycnometer is carefully dried.

  • The pycnometer filled with water is weighed (m₂).

  • The pycnometer is emptied, thoroughly dried, and then filled with the this compound sample. The stopper is inserted, and the exterior is dried.

  • The pycnometer filled with the sample liquid is weighed (m₃).

  • The temperature of the liquids should be kept constant throughout the measurements, ideally using a thermostat.

Calculation: The density (ρ) of the sample is calculated using the following formula:

ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Where ρ_water is the known density of water at the experimental temperature.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the characterization of a chemical intermediate like this compound, from initial synthesis to the determination of its key physical properties.

G A Synthesis of This compound B Purification of the Compound (e.g., Distillation) A->B C Physicochemical Property Determination B->C D Boiling Point Measurement (Capillary Method) C->D E Density Measurement (Pycnometer Method) C->E F Data Analysis and Documentation D->F E->F

References

Spectral Data Analysis of 5-Bromo-2-methylbenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 5-Bromo-2-methylbenzotrifluoride, a key intermediate in various synthetic applications. Due to the limited availability of published spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers in compound identification, reaction monitoring, and quality control.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.7 - 7.9d1HAr-H
~ 7.5 - 7.7dd1HAr-H
~ 7.3 - 7.5d1HAr-H
~ 2.4 - 2.6s3H-CH₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ, ppm)Assignment
~ 135 - 140Ar-C (quaternary)
~ 130 - 135Ar-CH
~ 125 - 130 (q)Ar-C-CF₃
~ 120 - 125Ar-CH
~ 120 - 125Ar-C-Br
~ 123 (q, J ≈ 275 Hz)-CF₃
~ 20 - 25-CH₃

¹⁹F NMR (Fluorine-19 NMR)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -60 to -65s-CF₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch (-CH₃)
1600 - 1450Medium-StrongAromatic C=C skeletal vibrations
1350 - 1150StrongC-F stretches (-CF₃)
1100 - 1000StrongC-Br stretch
900 - 675StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)
m/zRelative IntensityAssignment
238/240High[M]⁺ (Molecular ion peak with bromine isotopes)
219/221Medium[M-F]⁺
159Medium[M-Br]⁺
140Medium[M-Br-F]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR : Acquire the spectrum using a standard single-pulse experiment, with proton decoupling if desired to simplify the spectrum. The spectral width should be set to encompass the expected chemical shift range for trifluoromethyl groups.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

    • If the sample is a solid, apply pressure using the pressure arm to ensure good contact with the crystal.

  • Data Acquisition :

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. A typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction :

    • For a volatile compound like this compound, direct injection or gas chromatography (GC) is a suitable introduction method.

    • If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane) and inject it into the GC. The GC will separate the components of the sample before they enter the mass spectrometer.

  • Ionization :

    • Electron Ionization (EI) is a common method for this type of molecule.[1][2][3] In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1][2][3]

  • Mass Analysis and Detection :

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the workflow for spectral data acquisition and the logical process for spectral interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_data Output Data start Start sample 5-Bromo-2-methyl- benzotrifluoride start->sample dissolve Dissolve in Deuterated Solvent sample->dissolve NMR place_atr Place on ATR Crystal sample->place_atr IR inject_gc Inject into GC-MS sample->inject_gc MS transfer Transfer to NMR Tube dissolve->transfer nmr NMR Spectrometer transfer->nmr ir FTIR Spectrometer place_atr->ir ms Mass Spectrometer inject_gc->ms nmr_spectrum NMR Spectrum (¹H, ¹³C, ¹⁹F) nmr->nmr_spectrum ir_spectrum IR Spectrum ir->ir_spectrum ms_spectrum Mass Spectrum ms->ms_spectrum

Caption: Experimental workflow for acquiring NMR, IR, and MS spectral data.

spectral_interpretation cluster_data_input Spectral Data cluster_analysis Analysis cluster_structure Structure Elucidation nmr_data NMR Data (Chemical Shift, Multiplicity, Integration, Coupling) nmr_analysis Determine Connectivity and Chemical Environment nmr_data->nmr_analysis ir_data IR Data (Absorption Bands) ir_analysis Identify Functional Groups ir_data->ir_analysis ms_data MS Data (Molecular Ion, Fragmentation) ms_analysis Determine Molecular Weight and Fragmentation Pattern ms_data->ms_analysis structure Confirm Structure of 5-Bromo-2-methyl- benzotrifluoride nmr_analysis->structure ir_analysis->structure ms_analysis->structure

Caption: Logical workflow for the interpretation of combined spectral data.

References

An In-depth Technical Guide to the Solubility of 5-Bromo-2-methylbenzotrifluoride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-methylbenzotrifluoride, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for researchers to determine the solubility of this compound in various organic solvents. The methodologies outlined below are based on established principles of solubility determination for organic compounds.

Introduction

This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its solubility in organic solvents is a critical parameter for its use in chemical reactions, purification processes such as crystallization, and formulation development.[1] This guide presents a standardized experimental protocol to measure its solubility and a framework for data presentation.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 86845-27-4[3][4]
Molecular Formula C₈H₆BrF₃[2][5]
Molecular Weight 239.03 g/mol [5]
Appearance Liquid[6]
Boiling Point Not Available[6]
Density Not Available[6]
Water Solubility No information available[2]
Solubility in Organic Solvents No information available[2]

Experimental Protocol for Solubility Determination

The following protocol describes the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in a given solvent.[7][8] This method is considered reliable for generating accurate solubility data.

3.1. Materials and Equipment

  • This compound (solute) of high purity

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

  • Reference standards of this compound for calibration

3.2. Experimental Workflow

The general workflow for determining the solubility is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis A Weigh excess this compound B Add to a known volume of organic solvent in a sealed vial A->B C Place vial in a constant temperature shaker B->C D Agitate for a predetermined time (e.g., 24-48 hours) to reach equilibrium C->D E Allow solution to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter the aliquot to remove undissolved solid F->G H Dilute the filtered sample with a suitable solvent G->H I Analyze the sample concentration using a calibrated analytical method (e.g., HPLC, GC) H->I

Figure 1: General experimental workflow for solubility determination.

3.3. Detailed Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.[9]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.[8] The time required to reach equilibrium may need to be determined experimentally.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or GC. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

      Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

3.4. Data Presentation

Quantitative solubility data should be recorded in a structured format to allow for easy comparison. Table 2 provides a template for presenting the experimentally determined solubility of this compound in various organic solvents at a specified temperature.

Table 2: Solubility of this compound in Selected Organic Solvents at [Specify Temperature]

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
e.g., Ethanole.g., 25
e.g., Methanole.g., 25
e.g., Acetonee.g., 25
e.g., Ethyl Acetatee.g., 25
e.g., Dichloromethanee.g., 25
e.g., Toluenee.g., 25
e.g., Hexanee.g., 25

Factors Influencing Solubility

Several factors can influence the solubility of an organic compound and should be controlled during experimental determination:[10][11]

  • Temperature: The solubility of solids in liquids generally increases with temperature.[10]

  • Polarity: The principle of "like dissolves like" is a key determinant of solubility. The polarity of both the solute and the solvent will significantly impact the extent of dissolution.[10]

  • Purity of Solute and Solvent: Impurities can affect the measured solubility.[8]

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Conclusion

While specific solubility data for this compound in organic solvents is not widely published, this guide provides researchers, scientists, and drug development professionals with a detailed experimental protocol to determine this crucial parameter. By following the outlined shake-flask method and adhering to good laboratory practices, reliable and reproducible solubility data can be generated. This information is invaluable for the effective use of this compound in synthesis, purification, and formulation.

References

An In-depth Technical Guide to the Commercial Availability and Purity of 5-Bromo-2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 5-Bromo-2-methylbenzotrifluoride (CAS No. 86845-27-4), a key building block in pharmaceutical and agrochemical research. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this compound with a clear understanding of its commercial landscape and quality attributes.

Commercial Availability

This compound, also known as 4-Bromo-2-(trifluoromethyl)toluene, is readily available from a variety of chemical suppliers. It is typically offered in technical grades with purities suitable for research and development purposes. The compound is generally supplied as a liquid and is available in quantities ranging from grams to kilograms.

A summary of representative commercial suppliers and their offerings is presented in Table 1. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

Table 1: Commercial Availability of this compound

SupplierStated PurityAvailable Quantities
CP Lab Safetymin 97%100 grams
IntraChem Limited99%1 kg - 100,000 kg
Chemsrc97.0%1g, 5g

Purity and Impurity Profile

The purity of commercially available this compound is typically in the range of 97% to 99%. The primary impurities are likely to be isomers formed during the synthesis, unreacted starting materials, and by-products from side reactions. The specific impurity profile can vary between suppliers and batches.

Table 2: Typical Purity and Impurity Data for this compound

ParameterSpecificationAnalytical Method
AppearanceColorless to light yellow liquidVisual Inspection
Purity (Assay)≥ 97.0%Gas Chromatography (GC)
Isomeric PurityTo be determined by analysisGC, NMR
Water Content≤ 0.2%Karl Fischer Titration
IdentificationConforms to structure¹H NMR, ¹⁹F NMR, MS

Experimental Protocols

Synthesis of 2-(Trifluoromethyl)aniline

This step involves the trifluoromethylation of an aniline derivative.

  • Materials: m-toluidine, trifluoroacetic acid, and a suitable activating agent (e.g., phosphorus pentoxide).

  • Procedure:

    • In a reaction vessel, combine m-toluidine and a dehydrating agent.

    • Slowly add trifluoroacetic acid at a controlled temperature.

    • Heat the reaction mixture to drive the reaction to completion.

    • After cooling, quench the reaction with a suitable aqueous base.

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield 2-(Trifluoromethyl)aniline.

Sandmeyer Reaction: Synthesis of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene

This step involves the conversion of the amino group to a bromo group via a diazonium salt intermediate.

  • Materials: 2-(Trifluoromethyl)aniline, sodium nitrite, hydrobromic acid, and copper(I) bromide.

  • Procedure:

    • Dissolve 2-(Trifluoromethyl)aniline in an aqueous solution of hydrobromic acid and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent to obtain the crude product.

Purification of this compound

The final product can be purified by fractional vacuum distillation.

  • Procedure:

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Carefully distill the crude product under reduced pressure.

    • Collect the fraction corresponding to the boiling point of this compound. The boiling point of the related compound 5-Bromo-2-fluorobenzotrifluoride is reported as 79-80 °C at 50 mmHg, which can serve as an estimate.

    • Characterize the purified product by GC, NMR (¹H, ¹³C, ¹⁹F), and MS to confirm its identity and purity.

Quality Control and Analytical Methods

Ensuring the purity of this compound is critical for its application in research and development. A typical quality control workflow involves a series of analytical tests to confirm the identity and quantify the purity of the compound.

The following diagram illustrates a general quality control workflow for a chemical intermediate like this compound.

Quality Control Workflow for this compound raw_material Raw Material (e.g., 2-(Trifluoromethyl)aniline) synthesis Synthesis raw_material->synthesis crude_product Crude Product synthesis->crude_product in_process_control In-Process Control (TLC, GC) synthesis->in_process_control purification Purification (e.g., Vacuum Distillation) crude_product->purification purification->in_process_control final_product Final Product purification->final_product in_process_control->synthesis in_process_control->purification qc_testing QC Testing final_product->qc_testing coa Certificate of Analysis (CoA) qc_testing->coa release Product Release coa->release

A general quality control workflow for a chemical intermediate.
Analytical Techniques for Purity Determination

  • Gas Chromatography (GC): GC is the most common method for determining the purity of volatile compounds like this compound. A flame ionization detector (FID) is typically used for quantification. The percentage purity is determined by comparing the peak area of the main component to the total area of all peaks.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis, particularly for identifying non-volatile impurities. A UV detector is suitable for detecting the aromatic ring of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

  • Mass Spectrometry (MS): Coupled with GC (GC-MS), mass spectrometry is used to confirm the molecular weight of the compound and to identify impurities by their mass-to-charge ratio and fragmentation patterns.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and agrochemical synthesis due to the presence of two key functional groups:

  • Trifluoromethyl Group (-CF₃): This group is known to enhance several key properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.

  • Bromo Group (-Br): The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the facile introduction of various substituents and the construction of complex molecular architectures.

The combination of these features makes this compound an attractive starting material for the synthesis of novel bioactive molecules.

A Technical Guide to the Potential Applications of 5-Bromo-2-methylbenzotrifluoride in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Bromo-2-methylbenzotrifluoride is an aromatic compound featuring a unique combination of a reactive bromine atom, a stability-enhancing trifluoromethyl group, and a methyl group. While its applications in materials science are not yet extensively documented, its structure suggests significant potential as a versatile building block for high-performance polymers and organic electronic materials. This guide explores these potential applications by drawing parallels with structurally similar compounds and established chemical principles. It outlines prospective synthetic routes, hypothesizes material properties, and provides generalized experimental frameworks to stimulate further research and development in this area.

Introduction and Physicochemical Properties

This compound (CAS No: 86845-27-4) is a substituted aromatic compound with the molecular formula C₈H₆BrF₃. Its structure is characterized by a benzene ring functionalized with three key groups:

  • A Bromo Group (-Br): This halogen serves as an excellent reactive site, or "handle," for a variety of cross-coupling reactions, which are fundamental to modern polymer synthesis.[1][2] Bromo-organic compounds are effective substrates in palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings, offering a good balance of reactivity and stability.[1][3]

  • A Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing moiety that significantly alters the electronic and physical properties of a molecule.[4][5] The incorporation of -CF₃ groups into polymers is a widely used strategy to enhance thermal stability, chemical resistance, solubility in organic solvents, and flame resistance.[6] It also tends to lower the dielectric constant and water absorption, properties that are highly desirable for microelectronics and advanced packaging materials.[4][6]

  • A Methyl Group (-CH₃): The methyl group can influence the solubility and steric properties of the molecule, which can affect reaction kinetics and the final morphology of polymeric materials.

While direct experimental data on materials derived from this compound is scarce, its constituent functional groups provide a strong basis for predicting its utility in materials science.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 86845-27-4
Molecular Formula C₈H₆BrF₃
Molecular Weight 239.04 g/mol [7]
Synonyms 4-Bromo-2-(trifluoromethyl)toluene

Potential Application: High-Performance Fluorinated Polymers

The structure of this compound makes it a promising candidate as a monomer or co-monomer for the synthesis of high-performance polymers such as fluorinated poly(arylene ether)s and polyimides. The presence of the trifluoromethyl group is known to endow polymers with a combination of excellent thermal, mechanical, optical, and electrical properties.[6]

Proposed Synthesis via Suzuki-Miyaura Polycondensation

A primary route to synthesizing polymers from this compound would be through palladium-catalyzed cross-coupling reactions.[8] The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a powerful tool for forming carbon-carbon bonds in polymer backbones.[2][9] In a hypothetical scenario, this compound could be dimerized and then converted to a diboronic ester, which could then be polymerized with a dibromo-aromatic comonomer. Alternatively, if a di-bromo version of the molecule were synthesized, it could be directly polymerized with an arylenediboronic acid.

Suzuki_Polymerization cluster_process Process cluster_product Product monomerA This compound (or derivative, M1) reaction Suzuki-Miyaura Polycondensation monomerA->reaction monomerB Aryl Diboronic Ester (M2) monomerB->reaction catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction polymer High-Performance Fluorinated Polymer reaction->polymer

Figure 1: Proposed workflow for synthesizing a fluorinated polymer using a this compound derivative via Suzuki-Miyaura polycondensation.

Expected Properties of Derived Polymers

Polymers incorporating the trifluoromethylphenyl moiety are expected to exhibit a range of desirable properties, as summarized in the table below, based on existing literature for similar fluorinated polymers.

Table 2: Hypothetical Properties of Polymers Derived from this compound
PropertyExpected CharacteristicRationale / Supporting Evidence
Thermal Stability High (Td5 > 500 °C)The C-F bond is exceptionally strong, and the -CF₃ group enhances the thermo-oxidative stability of the polymer backbone.[5][6]
Solubility Good in common organic solventsThe bulky, non-polar -CF₃ groups disrupt polymer chain packing, reducing crystallinity and improving solubility.[6]
Dielectric Constant Low (< 3.0)The fluorine atoms have low polarizability, which reduces the overall dielectric constant of the material, making it suitable for microelectronics.[4][6]
Water Absorption LowThe hydrophobic nature of the -CF₃ group results in materials with low moisture uptake.[4]
Optical Transparency HighFluorination can reduce intermolecular charge-transfer interactions, leading to less colored and more transparent polymer films.[4]
Generalized Experimental Protocol for Suzuki-Miyaura Polycondensation

The following is a generalized protocol for a Suzuki-Miyaura polycondensation reaction, which could be adapted for monomers derived from this compound. This protocol is illustrative and would require optimization.[10][11]

  • Reagent Preparation: In an inert atmosphere (e.g., a glovebox), a reaction vessel is charged with an aryl dibromide monomer (1.0 equiv.), an aryl diboronic acid or ester comonomer (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (1-2 mol%), and a base, typically an aqueous solution of potassium or sodium carbonate (2-3 equiv.).[10][11]

  • Solvent Addition: A degassed solvent system, often a mixture of toluene and water, is added to the vessel.

  • Reaction: The mixture is heated with vigorous stirring to a temperature between 80-120 °C. The reaction progress is monitored by sampling the mixture and analyzing the increase in viscosity or by using techniques like Gel Permeation Chromatography (GPC) to track the molecular weight of the forming polymer.

  • Polymer Isolation: After the desired molecular weight is achieved (typically 12-48 hours), the reaction is cooled. The polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.

  • Purification: The precipitated polymer is filtered, washed extensively with water and methanol to remove residual catalyst and salts, and then dried under vacuum at an elevated temperature.

Potential Application: Organic Electronic Materials

The combination of a reactive bromo-handle and an electron-withdrawing trifluoromethyl group makes this compound an attractive building block for synthesizing conjugated materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Proposed Synthesis via Sonogashira Cross-Coupling

The Sonogashira reaction couples aryl halides with terminal alkynes, creating rigid, conjugated arylene-ethynylene structures.[12][13] These structures are often used in organic electronic materials. This compound could be coupled with a diethynyl-aromatic compound to create oligomers or polymers with tunable electronic properties. The -CF₃ group would help to lower the LUMO energy level of the resulting material, which can be beneficial for electron injection and transport in electronic devices.[14]

Sonogashira_Coupling cluster_process Process cluster_product Product reactantA 5-Bromo-2-methyl- benzotrifluoride reaction Sonogashira Cross-Coupling reactantA->reaction reactantB Diethynyl Aromatic Compound reactantB->reaction pd_catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₂)Cl₂ pd_catalyst->reaction cu_cocatalyst Cu(I) Co-catalyst (e.g., CuI) cu_cocatalyst->reaction base Amine Base (e.g., Et₃N) base->reaction material Conjugated Polymer / Oligomer for Organic Electronics reaction->material

Figure 2: A conceptual workflow for the synthesis of a conjugated material using this compound via a Sonogashira cross-coupling reaction.

Generalized Experimental Protocol for Sonogashira Coupling

The following is a generalized protocol for a Sonogashira coupling reaction that could be adapted for this compound.[13][15]

  • Setup: A reaction flask is charged with the aryl bromide (e.g., this compound, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) under an inert atmosphere.[15]

  • Reagent Addition: A degassed solvent, such as toluene or THF, and an amine base, such as triethylamine or diisopropylamine, are added.[15]

  • Alkyne Addition: The terminal alkyne comonomer (0.5 equiv. for polymerization) is added to the stirring mixture.

  • Reaction: The reaction is typically stirred at temperatures ranging from room temperature to 80 °C for 2-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or GC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is filtered to remove the amine salt byproduct. The filtrate is washed with water or a mild acid solution. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield the desired conjugated material.

Conclusion

This compound possesses a compelling combination of functional groups that position it as a highly promising, yet underexplored, building block for advanced materials. The reactivity of the bromo group opens clear pathways to polymerization through well-established cross-coupling chemistries. Concurrently, the trifluoromethyl group is poised to impart a suite of high-value properties, including thermal stability, chemical resistance, and desirable optoelectronic characteristics. Although this guide is prospective in nature due to the current lack of direct experimental data, the foundational principles of polymer chemistry and materials science strongly support the potential of this compound. It is hoped that this analysis will serve as a catalyst for further experimental investigation into the synthesis and characterization of novel materials derived from this compound.

References

Methodological & Application

synthesis of 5-Bromo-2-methylbenzotrifluoride from 2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a protocol for the synthesis of 5-Bromo-2-methylbenzotrifluoride, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is achieved through the electrophilic bromination of 2-methylbenzotrifluoride. This document provides a comprehensive experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow. The target audience for this note includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Substituted benzotrifluorides are key building blocks in medicinal chemistry due to the ability of the trifluoromethyl group to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Specifically, this compound serves as a crucial precursor for the introduction of further functionalities at the 5-position of the 2-methylbenzotrifluoride scaffold. The synthesis of this compound is achieved via electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the methyl and trifluoromethyl groups. The activating, ortho-, para-directing methyl group and the deactivating, meta-directing trifluoromethyl group synergistically favor the formation of the 5-bromo isomer. This protocol is based on established methods for the bromination of analogous aromatic compounds.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound from 2-methylbenzotrifluoride.

ParameterValue
Reactants
2-Methylbenzotrifluoride1.0 eq
Bromine1.1 eq
Iron powder (catalyst)0.05 eq
Reaction Conditions
SolventDichloromethane (CH₂Cl₂)
Temperature0 °C to room temperature
Reaction Time2-4 hours
Product
Product NameThis compound
Yield85-95% (expected)
Purity (by GC)>98%
Physical Properties
AppearanceColorless to pale yellow liquid
Boiling PointApprox. 85-87 °C at 15 mmHg
Molecular Weight239.03 g/mol

Experimental Protocol

Materials:

  • 2-Methylbenzotrifluoride (≥98%)

  • Bromine (≥99.5%)

  • Iron powder, fine mesh

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), add 2-methylbenzotrifluoride (16.0 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

  • Catalyst Addition: Add iron powder (0.28 g, 5 mmol) to the stirred solution.

  • Bromination: Cool the reaction mixture to 0 °C using an ice bath. Slowly add bromine (17.6 g, 5.6 mL, 0.11 mol) dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding 50 mL of water.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer successively with saturated aqueous sodium thiosulfate solution (2 x 50 mL) to remove unreacted bromine, followed by saturated aqueous sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Mandatory Visualization

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up and Purification cluster_product Final Product start Start reactants Combine 2-Methylbenzotrifluoride, Dichloromethane, and Iron Catalyst start->reactants cool Cool to 0 °C reactants->cool add_br2 Add Bromine Dropwise cool->add_br2 react Stir at Room Temperature add_br2->react quench Quench with Water react->quench wash Aqueous Washes (Na₂S₂O₃, NaHCO₃, Brine) quench->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Vacuum Distillation concentrate->purify end_product This compound purify->end_product

Application Notes and Protocols: Formation of (2-methyl-5-(trifluoromethyl)phenyl)magnesium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the formation of the Grignard reagent, (2-methyl-5-(trifluoromethyl)phenyl)magnesium bromide, from 5-Bromo-2-methylbenzotrifluoride. Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. However, the synthesis of Grignard reagents from electron-deficient aryl halides, such as those containing a trifluoromethyl group, can present unique challenges. This application note details the critical parameters, experimental protocols, and troubleshooting strategies to ensure successful and high-yield synthesis.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are fundamental tools in synthetic organic chemistry.[1] The polarity of the carbon-magnesium bond renders the carbon atom nucleophilic, enabling it to attack a wide range of electrophilic centers.[2] The formation of Grignard reagents from aryl halides is a well-established transformation; however, the presence of electron-withdrawing groups, such as the trifluoromethyl (-CF3) group, on the aromatic ring can significantly influence the reaction's success. These substrates can be less reactive towards magnesium insertion and may be prone to side reactions.[3]

This application note provides a detailed protocol for the preparation of (2-methyl-5-(trifluoromethyl)phenyl)magnesium bromide, a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols and data presented are compiled from established methodologies for structurally similar compounds and general best practices for Grignard reagent synthesis.

Key Reaction Parameters and Considerations

Successful Grignard reagent formation from this compound is contingent on several critical factors:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, including water and alcohols. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.[4]

  • Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction.[5] Activation of the magnesium is crucial for initiating the Grignard formation.

  • Solvent Choice: Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent through coordination.[6]

  • Initiation: The reaction can sometimes be difficult to initiate. Several techniques can be employed to start the reaction.

  • Temperature Control: The formation of the Grignard reagent is an exothermic process. Proper temperature control is necessary to prevent side reactions, such as Wurtz coupling.[7]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Magnesium TurningsGrignard GradeCommercially Available
Anhydrous Tetrahydrofuran (THF)≥99.9%, DriSolv® or equivalentCommercially Available
IodineCrystal, Reagent GradeCommercially AvailableFor activation
1,2-Dibromoethane≥98%Commercially AvailableFor activation (optional)
Anhydrous Diethyl Ether≥99.9%Commercially Available
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially AvailableFor quenching and workup
Saturated Aqueous Ammonium Chloride (NH4Cl)Prepared in-houseFor quenching and workup
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)AnhydrousCommercially AvailableFor drying
Protocol 1: Standard Grignard Formation with Iodine Activation

This protocol outlines the standard procedure for the formation of (2-methyl-5-(trifluoromethyl)phenyl)magnesium bromide using iodine as an activator.

1. Preparation of Glassware and Reagents:

  • Thoroughly dry all glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or argon.
  • Assemble the glassware promptly while flushing with an inert gas.
  • Ensure all solvents and reagents are anhydrous.

2. Magnesium Activation and Reaction Setup:

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the reaction flask under a positive pressure of inert gas.
  • Gently heat the flask with a heat gun until iodine vapors are observed, then allow it to cool to room temperature. The disappearance of the iodine color is an indicator of magnesium activation.[1]
  • Add a small amount of anhydrous THF to the flask to cover the magnesium turnings.

3. Grignard Reagent Formation:

  • Dissolve this compound (1.0 equivalent) in anhydrous THF in the addition funnel.
  • Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the formation of a cloudy, grayish solution.
  • If the reaction does not start, gently warm the flask or add a few drops of 1,2-dibromoethane.
  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for 1-3 hours to ensure complete consumption of the starting material.

4. Determination of Grignard Reagent Concentration (Titration):

  • Before use, it is highly recommended to determine the concentration of the Grignard reagent solution by titration. A common method involves quenching an aliquot of the Grignard solution with a known excess of iodine, followed by back-titration of the unreacted iodine with a standardized sodium thiosulfate solution.

Protocol 2: Halogen-Magnesium Exchange

For substrates that are difficult to convert to Grignard reagents via direct magnesium insertion, a halogen-magnesium exchange reaction can be a more effective alternative. This method involves reacting the aryl bromide with a pre-formed, more reactive Grignard reagent, such as isopropylmagnesium chloride.[4]

1. Preparation:

  • Follow the same rigorous drying procedures for glassware and reagents as in Protocol 1.
  • In a three-necked flask under an inert atmosphere, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

2. Halogen-Magnesium Exchange Reaction:

  • Cool the solution to a low temperature (typically -15 °C to 0 °C).
  • Slowly add a solution of isopropylmagnesium chloride (1.05-1.1 equivalents) in THF dropwise to the cooled aryl bromide solution.
  • Stir the reaction mixture at this temperature for 1-2 hours.

3. Monitoring and Use:

  • The progress of the exchange can be monitored by quenching a small aliquot of the reaction mixture with an electrophile (e.g., an aldehyde) and analyzing the product formation by GC-MS.
  • The resulting Grignard reagent solution is typically used directly in the subsequent reaction without isolation.

Data Presentation

Table 1: Typical Reaction Conditions for Grignard Reagent Formation

ParameterConditionRationale/Notes
Starting Material This compoundElectron-deficient aryl bromide.
Magnesium Turnings, 1.2 - 1.5 equivalentsExcess magnesium ensures complete reaction.
Solvent Anhydrous THF or Diethyl EtherStabilizes the Grignard reagent. THF is generally preferred for aryl Grignards.
Activation Method Iodine, 1,2-Dibromoethane, Mechanical GrindingEssential to remove the passivating MgO layer.
Initiation Temperature Room Temperature to gentle warmingExothermic reaction; be prepared to cool if necessary.
Reaction Temperature Room Temperature to Reflux (typically ~40-65 °C)Higher temperatures may increase the rate but can also promote side reactions.
Reaction Time 1 - 4 hoursMonitor by TLC or GC for consumption of starting material.
Typical Yield 70 - 90% (based on subsequent reactions)Yields are highly dependent on reaction conditions and the purity of reagents.

Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use Dry_Glassware Dry Glassware (Oven/Flame Dry) Anhydrous_Solvents Use Anhydrous Solvents (THF/Ether) Dry_Glassware->Anhydrous_Solvents Inert_Atmosphere Assemble under Inert Gas (N2/Ar) Anhydrous_Solvents->Inert_Atmosphere Activate_Mg Activate Magnesium (Iodine/DBE) Inert_Atmosphere->Activate_Mg Add_Aryl_Bromide Add 5-Bromo-2-methyl- benzotrifluoride Solution Activate_Mg->Add_Aryl_Bromide Initiate_Reaction Initiate Reaction (Observe Exotherm/Cloudiness) Add_Aryl_Bromide->Initiate_Reaction Maintain_Reflux Maintain Gentle Reflux (1-3 hours) Initiate_Reaction->Maintain_Reflux Titration Determine Concentration (Titration) Maintain_Reflux->Titration Use_Directly Use in Subsequent Reaction Titration->Use_Directly

Caption: Experimental workflow for the formation of (2-methyl-5-(trifluoromethyl)phenyl)magnesium bromide.

Reaction_Mechanism ArylBromide This compound RadicalAnion [Ar-Br]•- ArylBromide->RadicalAnion + e- (from Mg) Mg Mg(0) ArylRadical Ar• + Br- RadicalAnion->ArylRadical Fragmentation Grignard (2-methyl-5-(trifluoromethyl)phenyl)magnesium bromide (Ar-Mg-Br) ArylRadical->Grignard + Mg(I)Br Wurtz Wurtz Coupling Product (Ar-Ar) ArylRadical->Wurtz + Ar•

Caption: Simplified reaction mechanism for Grignard reagent formation and a potential side reaction.

Troubleshooting

Table 2: Troubleshooting Guide for Grignard Reagent Formation

IssuePossible Cause(s)Suggested Solution(s)
Reaction fails to initiate - Inadequate drying of glassware or solvents.- Passivated magnesium surface.- Low reactivity of the aryl bromide.- Ensure all equipment is rigorously dried and use high-purity anhydrous solvents.- Crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.- Gently warm the reaction mixture.
Low yield of Grignard reagent - Presence of moisture or other protic impurities.- Incomplete reaction.- Side reactions (e.g., Wurtz coupling).- Use freshly distilled anhydrous solvents.- Increase the reaction time or temperature (reflux).- Add the aryl bromide solution slowly to maintain a low concentration and minimize dimerization.
Formation of a dark-colored solution and/or solid precipitate - Wurtz coupling side reaction, forming biphenyl derivatives.- Decomposition of the Grignard reagent at high temperatures.- Maintain a lower reaction temperature.- Ensure slow, controlled addition of the aryl bromide.- Use the Grignard reagent immediately after formation.

Safety Precautions

  • Grignard reagents are highly reactive, flammable, and moisture-sensitive. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere.

  • Anhydrous ethers are extremely flammable. Ensure there are no ignition sources nearby.

  • The reaction is exothermic and can become vigorous. Have an ice bath readily available for cooling.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and gloves.

  • The quenching of the reaction with aqueous acid can be highly exothermic. Perform this step slowly and with adequate cooling.

  • There are reports of the potential for explosive decomposition of trifluoromethyl-substituted Grignard reagents, especially upon concentration or heating. Handle with extreme caution and avoid isolating the Grignard reagent as a solid.[8]

Conclusion

The formation of (2-methyl-5-(trifluoromethyl)phenyl)magnesium bromide from this compound is a feasible and valuable transformation for synthetic chemists. By adhering to strict anhydrous conditions, ensuring proper magnesium activation, and carefully controlling the reaction parameters, high yields of this important Grignard reagent can be achieved. The protocols and troubleshooting guide provided in this application note offer a robust framework for the successful synthesis and utilization of this versatile intermediate in drug discovery and development.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-Bromo-2-methylbenzotrifluoride. This versatile building block is a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds, making a thorough understanding of its reactivity essential for research and development.

Introduction

This compound is an attractive substrate for palladium-catalyzed cross-coupling reactions due to the presence of a reactive carbon-bromine bond. The trifluoromethyl group and the methyl group on the aromatic ring can influence the electronic properties and steric hindrance of the molecule, affecting its reactivity in various coupling reactions. This document outlines protocols for several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

General Reaction Mechanism

Palladium-catalyzed cross-coupling reactions typically proceed through a catalytic cycle involving a palladium(0) active species. The fundamental steps of this cycle are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate.

  • Transmetalation (for Suzuki-Miyaura and Stille couplings) or a related step: An organometallic reagent (e.g., organoboron or organotin compound) transfers its organic group to the palladium(II) complex. For Buchwald-Hartwig amination, the amine coordinates to the palladium center, followed by deprotonation. In the Heck reaction, an alkene inserts into the palladium-carbon bond.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, such as boronic acids and their esters.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
EntryAryl BromideCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄ (2.3)1,4-Dioxane/H₂O85-95>15Moderate to Good[1]
2BromobenzenePhenylboronic acidPdCl₂(piperidine-p-MeOAAF)₂ (1)-Cs₂CO₃ (2)1,4-Dioxane902094[2]
32-Bromo-m-xyleneortho-Tolylboronic acidPd₂(dba)₃ (0.5)Phosphino-Triazole (2)K₃PO₄ (2)Toluene9010-[3]
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling this compound with a wide range of primary and secondary amines.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
15-Bromo-N-phenylpyridin-3-amineAnilinePd₂(dba)₃BINAPNaOtBuToluene100-110--[4]
2BromobenzeneCarbazole[Pd(allyl)Cl]₂TrixiePhos/t-BuBrettPhosNaOtBuToluene--97[5]
3BromobenzeneDiphenylamine[Pd(allyl)Cl]₂XPhos/RuPhos/SPhosNaOtBuToluene--96[5]
Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Heck Reaction

The Heck reaction is used to form carbon-carbon bonds between this compound and an alkene.[6]

Data Presentation: Representative Conditions for Heck Reaction of Aryl Bromides
EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)TimeYield (%)
15-BromoindoleStyreneNa₂PdCl₄ (5)SPhos (15)Na₂CO₃ (4)MeCN/H₂O150 (MW)15 min>95[7]
2Aryl Bromidesn-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10020 h~97[7]
32-Bromo-1,1,1-trifluorohexaneStyrenePdCl₂(PPh₃)₂ (5)Xantphos (10)K₂CO₃ (2)DCE8016 h27[8]
Experimental Protocol: Heck Reaction
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tol)₃, 4 mol%).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Reagent Addition: Add the degassed solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between this compound and a terminal alkyne.

Data Presentation: Representative Conditions for Sonogashira Coupling of Aryl Bromides
EntryAryl BromideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
15-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693[6]
25-BromopyrimidineTerminal AlkynesPd(PPh₃)₄ / CuIAmine BaseTHF/DMFRT - Heat--[9]
Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%).

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., DMF) and an amine base (e.g., Et₃N, 2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80 °C) and monitor by TLC or GC-MS.

  • Workup: After completion, cool the reaction, pour it into a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Weigh Reagents: This compound, Coupling Partner, Base setup Assemble Reaction under Inert Atmosphere prep_reagents->setup prep_catalyst Prepare Catalyst System: Pd-precatalyst, Ligand prep_catalyst->setup prep_solvent Degas Solvent addition Add Reagents, Solvent, and Catalyst System prep_solvent->addition setup->addition react Heat and Stir for Specified Time addition->react monitor Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete quench Cool and Quench Reaction monitor->quench Complete extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate Organic Phase extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product characterize Characterize Product (NMR, MS, etc.) product->characterize

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Catalytic Cycle

G pd0 Pd(0)Ln pd2_complex R-Pd(II)-Br Ln pd0->pd2_complex oa_label pd0->oa_label transmetal_complex R-Pd(II)-R' Ln pd2_complex->transmetal_complex tm_label pd2_complex->tm_label transmetal_complex->pd0 product R-R' transmetal_complex->product re_label transmetal_complex->re_label oa_label->pd2_complex  + R-Br tm_label->transmetal_complex  + R'-M re_label->pd0

Caption: Generalized catalytic cycle for cross-coupling reactions.

References

Application Notes and Protocols: Regioselective Functionalization of 5-Bromo-2-methylbenzotrifluoride via Lithiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylbenzotrifluoride is a valuable building block in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, while the methyl group provides a point of steric and electronic differentiation. The bromine atom serves as a versatile handle for chemical modification, and its regioselective replacement via lithiation-electrophilic quench opens a direct route to a diverse array of functionalized derivatives. This protocol details a robust method for the lithiation of this compound and subsequent reaction with various electrophiles to introduce key functional groups, thereby facilitating the synthesis of novel pharmaceutical and agrochemical candidates.

General Considerations

Organolithium reactions are highly sensitive to moisture and atmospheric oxygen. All procedures must be carried out under a dry, inert atmosphere (e.g., Argon or Nitrogen). Glassware should be oven-dried at 120°C for at least 4 hours and cooled under an inert atmosphere prior to use. Anhydrous solvents are essential for the success of these reactions. Commercially available anhydrous solvents are recommended, or they should be freshly distilled from an appropriate drying agent. n-Butyllithium is a pyrophoric reagent and must be handled with extreme care using appropriate personal protective equipment (PPE) and techniques. The concentration of commercial n-butyllithium solutions should be determined by titration prior to use for accurate stoichiometry.

Experimental Protocols

General Procedure for the Lithiation of this compound

This procedure describes the in-situ generation of the 2-methyl-5-(trifluoromethyl)phenyllithium reagent.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

Procedure:

  • To a pre-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous THF (to make a 0.2 M solution of the substrate).

  • Cool the solution to -78 °C using a dry ice/acetone bath with constant stirring.

  • Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • After the addition is complete, stir the resulting solution at -78 °C for 1 hour. The formation of the aryllithium species is typically rapid at this temperature. The solution is now ready for quenching with an electrophile.

Electrophilic Quench Reactions

The following protocols describe the reaction of the in-situ generated 2-methyl-5-(trifluoromethyl)phenyllithium with various electrophiles.

2.1 Formylation to yield 2-Methyl-5-(trifluoromethyl)benzaldehyde

  • To the aryllithium solution prepared as described in section 1, slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise at -78 °C.

  • After the addition, stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature slowly and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of 1 M HCl (aq).

  • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Methyl-5-(trifluoromethyl)benzaldehyde.

2.2 Carboxylation to yield 2-Methyl-5-(trifluoromethyl)benzoic acid

  • Prepare a slurry of freshly crushed dry ice (excess, ~5-10 eq) in a separate flask under an inert atmosphere.

  • Transfer the aryllithium solution prepared as described in section 1 via cannula onto the dry ice slurry at -78 °C with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature overnight, allowing for the sublimation of excess CO2.

  • Quench the reaction with 1 M HCl (aq) and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-Methyl-5-(trifluoromethyl)benzoic acid.

2.3 Borylation to yield 2-Methyl-5-(trifluoromethyl)phenylboronic acid

  • To the aryllithium solution prepared as described in section 1, slowly add triisopropyl borate (1.5 eq) dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the addition of 1 M HCl (aq) and stir vigorously for 1 hour to hydrolyze the boronate ester.

  • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude boronic acid can be purified by recrystallization or by performing an acid-base extraction.

Data Presentation

The following table summarizes the expected products and estimated yields for the functionalization of this compound based on analogous reactions reported in the literature. Actual yields may vary depending on reaction scale and optimization.

Starting MaterialElectrophileProductEstimated Yield (%)
This compoundN,N-Dimethylformamide (DMF)2-Methyl-5-(trifluoromethyl)benzaldehyde70-85
This compoundCarbon Dioxide (CO₂)2-Methyl-5-(trifluoromethyl)benzoic acid65-80
This compoundTriisopropyl borate2-Methyl-5-(trifluoromethyl)phenylboronic acid60-75

Mandatory Visualization

Lithiation_Functionalization_Workflow cluster_quench Electrophilic Quench start This compound lithiation Lithiation (n-BuLi, THF, -78°C) start->lithiation intermediate 2-Methyl-5-(trifluoromethyl)phenyllithium (in situ) lithiation->intermediate electrophile_dmf Quench with DMF intermediate->electrophile_dmf electrophile_co2 Quench with CO₂ intermediate->electrophile_co2 electrophile_borate Quench with B(OiPr)₃ intermediate->electrophile_borate product_aldehyde 2-Methyl-5-(trifluoromethyl)benzaldehyde electrophile_dmf->product_aldehyde product_acid 2-Methyl-5-(trifluoromethyl)benzoic acid electrophile_co2->product_acid product_boronic_acid 2-Methyl-5-(trifluoromethyl)phenylboronic acid electrophile_borate->product_boronic_acid

Caption: Lithiation and functionalization workflow.

Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and often a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in organic synthesis.[1][3][4] Its broad functional group tolerance and generally mild reaction conditions have led to its widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][5]

5-Bromo-2-methylbenzotrifluoride is a valuable building block in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can significantly influence the electronic properties, lipophilicity, and metabolic stability of a molecule. The Sonogashira coupling of this substrate provides a direct route to introduce an alkynyl moiety, opening avenues for further molecular diversification.

This document provides a detailed protocol for the Sonogashira coupling of this compound with a terminal alkyne, based on established methodologies for similar aryl bromides.[6][7]

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and, in the traditional approach, copper intermediates.[4][8]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl bromide (this compound) to form a Pd(II)-aryl complex.

  • Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.

Copper-free Sonogashira protocols have also been developed to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[9][10] These often require specific ligands or reaction conditions.

Experimental Protocol

This protocol provides a general starting point for the Sonogashira coupling of this compound. Optimization of reaction parameters may be necessary for specific terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), freshly distilled)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Add the anhydrous solvent (e.g., 5 mL of THF or DMF) and the freshly distilled amine base (e.g., Et₃N, 2.0 mmol, 2.0 equiv).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C. The optimal temperature may depend on the reactivity of the specific alkyne and may require monitoring.[6] Aryl bromides are generally less reactive than aryl iodides and often require heating.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product.

Data Presentation

The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl bromides, which can be used as a starting point for the reaction with this compound.

ParameterRecommended ConditionsNotes
Palladium Precursor PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂ is a standard and reliable catalyst for Sonogashira reactions.[6]
Copper Co-catalyst CuI (1-5 mol%)Essential for the traditional Sonogashira catalytic cycle.[6]
Ligand PPh₃ (typically part of the Pd precursor)For challenging couplings, bulky biarylphosphine ligands may be beneficial.[4]
Catalyst Loading 1-5 mol% Pd, 1-10 mol% CuIStart with a higher loading and reduce upon successful coupling.[11]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)The base often serves as a co-solvent.[6]
Solvent THF, DMF, or neat amine baseAnhydrous solvents are critical for reaction success.[6]
Temperature Room Temperature to 100 °CAryl bromides often require heating to achieve a reasonable reaction rate.[1][11]
Reactant Ratio 1.0 : 1.1-1.5 (Aryl Bromide : Alkyne)A slight excess of the alkyne is typically used.

Mandatory Visualizations

Experimental Workflow

Sonogashira_Workflow start Start inert Establish Inert Atmosphere (Ar/N2) start->inert 1. reagents Combine Reactants: - this compound - Terminal Alkyne - Palladium Catalyst - Copper(I) Iodide - Base - Solvent reaction Reaction at RT or Elevated Temp. reagents->reaction 3. inert->reagents 2. monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring 4. monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification 5. product Isolated Product purification->product 6. end End product->end

Caption: General experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycle

Sonogashira_Cycle cluster_legend Legend pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_aryl Ar-Pd(II)-X(L2) oxidative_addition->pd_aryl transmetalation Transmetalation pd_aryl->transmetalation pd_alkynyl Ar-Pd(II)-C≡CR(L2) transmetalation->pd_alkynyl cu_x CuX transmetalation->cu_x + HX reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 product Ar-C≡CR reductive_elimination->product cu_acetylide Cu-C≡CR cu_x->cu_acetylide + H-C≡CR, Base alkyne H-C≡CR base Base cu_acetylide->transmetalation aryl_halide Ar-X aryl_halide->oxidative_addition Palladium Cycle Palladium Cycle Copper Cycle Copper Cycle Reagents/Products Reagents/Products

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Troubleshooting

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, changing the palladium source or ligand, or using a different base or solvent. Higher temperatures may also be required.[8]

  • Reaction Stalls: If the reaction does not go to completion, fresh catalyst can be added. Ensure all reagents and solvents are anhydrous and the reaction is maintained under an inert atmosphere.[8]

  • Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction promoted by the copper(I) co-catalyst in the presence of oxygen.[10] Ensure the reaction is performed under strictly anaerobic conditions. Alternatively, a copper-free protocol can be employed.[9]

  • Formation of Palladium Black: The formation of a black precipitate indicates decomposition of the palladium catalyst. This can be caused by impurities, excessively high temperatures, or an inappropriate solvent choice.[10]

Conclusion

The Sonogashira coupling of this compound is a highly effective method for the synthesis of a diverse range of 5-alkynyl-2-methylbenzotrifluorides. These compounds are valuable building blocks for the development of new therapeutic agents and materials. The provided protocol and application notes offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 5-Bromo-2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 5-Bromo-2-methylbenzotrifluoride as a versatile starting material in the synthesis of key pharmaceutical intermediates. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the trifluoromethyl group can enhance the metabolic stability and lipophilicity of the final drug candidates. This document outlines procedures for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, Grignard reagent formation and subsequent reactions, and lithiation-borylation, offering a toolkit for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds which are prevalent in many pharmaceutical agents.

Data Presentation: Representative Reaction Parameters
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃1,4-Dioxane1001080-90
3Pyridine-3-boronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene1101675-85
Experimental Protocol: Synthesis of 2-Methyl-5-phenylbenzotrifluoride

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(PPh₃)₄ (3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of toluene and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Suzuki_Coupling Start This compound + Arylboronic Acid OxAdd Oxidative Addition Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Catalyst->OxAdd Base Base (e.g., K2CO3) Transmetal Transmetalation Base->Transmetal Pd_Intermediate Ar-Pd(II)-Br OxAdd->Pd_Intermediate Diaryl_Pd Ar-Pd(II)-Ar' Transmetal->Diaryl_Pd RedElim Reductive Elimination RedElim->Catalyst Regeneration Product Biaryl Product RedElim->Product

Suzuki-Miyaura Coupling Catalytic Cycle

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides.[1]

Data Presentation: Representative Reaction Parameters
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001880-90
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1102475-85
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃Toluene1002070-80
Experimental Protocol: Synthesis of N-phenyl-2-methyl-5-(trifluoromethyl)aniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene, followed by the addition of aniline (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired arylamine.

Buchwald_Hartwig Start This compound + Amine (R-NH2) OxAdd Oxidative Addition Catalyst Pd(0) Catalyst Catalyst->OxAdd Base Base Deprotonation Deprotonation Base->Deprotonation Pd_Intermediate Ar-Pd(II)-Br OxAdd->Pd_Intermediate Amine_Coord Amine Coordination Amine_Complex [Ar-Pd(II)(NH2R)-Br] Amine_Coord->Amine_Complex Amido_Complex Ar-Pd(II)-NHR Deprotonation->Amido_Complex RedElim Reductive Elimination RedElim->Catalyst Regeneration Product Arylamine Product RedElim->Product

Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes, which are valuable intermediates in pharmaceutical synthesis.[2]

Data Presentation: Representative Reaction Parameters
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF80685-95
2Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)DiisopropylamineTHF651270-80
3EthynyltrimethylsilanePdCl₂(dppf) (2)CuI (4)Et₃NToluene90880-90
Experimental Protocol: Synthesis of 2-Methyl-5-(phenylethynyl)benzotrifluoride

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF, followed by triethylamine (2.0 eq) and phenylacetylene (1.2 eq) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the desired arylalkyne.

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br ArPdC_CR Ar-Pd(II)L2-C≡CR ArPdBr->ArPdC_CR Transmetalation ArPdC_CR->Pd0 Product Ar-C≡CR ArPdC_CR->Product Reductive Elimination ArH Ar-Br ArH->ArPdBr Oxidative Addition CuX CuX CuC_CR Cu-C≡CR CuX->CuC_CR CuC_CR->ArPdBr Alkyne R-C≡CH Alkyne->CuC_CR Base Base Base->CuC_CR

Sonogashira Coupling Catalytic Cycles

Grignard Reagent Formation and Reaction

The formation of a Grignard reagent from this compound provides a potent nucleophile that can react with various electrophiles to form new carbon-carbon bonds.[3]

Data Presentation: Representative Subsequent Reactions
EntryElectrophileProduct TypeSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeSecondary AlcoholTHF0 to RT270-80
2AcetoneTertiary AlcoholDiethyl Ether0 to RT265-75
3CO₂ (dry ice)Carboxylic AcidTHF-78 to RT360-70
Experimental Protocol: Synthesis of (2-Methyl-5-(trifluoromethyl)phenyl)(phenyl)methanol

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride

  • Standard glassware for anhydrous reactions

Procedure:

  • Grignard Formation:

    • To a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small amount of anhydrous THF.

    • In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing.

    • Slowly add the remaining bromide solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Reaction with Electrophile:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF.

    • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Grignard_Workflow Start This compound Grignard Grignard Reagent (Ar-MgBr) Start->Grignard Mg Mg, Anhydrous Ether/THF Mg->Grignard Reaction Nucleophilic Addition Electrophile Electrophile (e.g., Aldehyde, Ketone, CO2) Intermediate Alkoxide/Carboxylate Intermediate Reaction->Intermediate Product Alcohol/Carboxylic Acid Product Intermediate->Product Workup Aqueous Workup (e.g., NH4Cl) Workup->Product

Grignard Reaction Workflow

Lithiation-Borylation for Boronic Ester Synthesis

Lithiation followed by borylation of this compound can provide access to the corresponding boronic ester. This intermediate is highly valuable as it can be used in Suzuki-Miyaura couplings or other transformations.[4][5]

Data Presentation: Representative Reaction Parameters
EntryLithiating AgentBorating AgentSolventTemp (°C)Time (h)Yield (%)
1n-BuLiTriisopropyl borateTHF-78260-70
2s-BuLiIsopropoxyboronic acid pinacol esterDiethyl Ether-78265-75
3t-BuLiTrimethyl borateTHF-78355-65
Experimental Protocol: Synthesis of 2-(2-Methyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • Pinacol

  • Standard glassware for anhydrous, low-temperature reactions

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the crude boronic ester and dissolve it in a suitable solvent (e.g., diethyl ether).

  • Add pinacol (1.1 eq) and stir at room temperature for 2-4 hours to form the stable pinacol boronate ester.

  • Remove the solvent and purify the product by column chromatography or crystallization.

Lithiation_Borylation Start This compound Aryl_Lithium Aryllithium Intermediate Start->Aryl_Lithium Lithiation Lithiation (e.g., n-BuLi, -78°C) Lithiation->Aryl_Lithium Boronic_Ester Boronic Ester Intermediate Aryl_Lithium->Boronic_Ester Borylation Borylation (e.g., Triisopropyl borate) Borylation->Boronic_Ester Product Pinacol Boronate Ester Product Boronic_Ester->Product Transesterification Transesterification (with Pinacol) Transesterification->Product

Lithiation-Borylation Workflow

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines. 5-Bromo-2-methylbenzotrifluoride is a valuable building block in the synthesis of pharmaceuticals and agrochemicals due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity. The ortho-methyl group introduces steric hindrance, which necessitates careful optimization of the reaction conditions. These application notes provide a detailed protocol for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle. The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. Reductive elimination then yields the desired N-arylated product and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical to facilitate both the oxidative addition and reductive elimination steps, especially with the sterically demanding and electron-deficient substrate.

Experimental Workflow

The general experimental workflow for the Buchwald-Hartwig amination of this compound is outlined below. The procedure involves the careful assembly of the reaction under an inert atmosphere, followed by heating and monitoring, and finally, work-up and purification of the product.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Oven-dry glassware B Add Pd catalyst, ligand, and base to Schlenk tube A->B C Evacuate and backfill with inert gas (3x) B->C D Add this compound and amine C->D E Add anhydrous solvent D->E F Heat reaction mixture to specified temperature E->F G Monitor reaction progress by TLC or LC-MS F->G H Cool to room temperature G->H I Dilute with solvent and filter through Celite H->I J Wash with water and brine I->J K Dry organic layer and concentrate J->K L Purify by column chromatography K->L

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Typical Reaction Parameters

The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical conditions for the amination of this compound.

ParameterRecommended ConditionsNotes
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. If using Pd(OAc)₂, the active Pd(0) catalyst is formed in situ.
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)Bulky, electron-rich phosphine ligands are essential for coupling sterically hindered and electron-deficient aryl bromides. XPhos is often a good starting point.[1]
Base NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium carbonate)NaOtBu is a strong base suitable for many applications. For base-sensitive substrates, the milder Cs₂CO₃ may be preferred.
Solvent Toluene or Dioxane (anhydrous)Toluene is a common solvent for these reactions.[1] Dioxane can also be effective. Ensure the solvent is anhydrous to prevent catalyst deactivation.
Temperature 90-110 °CThe reaction generally requires heating to proceed at a reasonable rate. The optimal temperature may vary depending on the specific amine used.
Reaction Time 2-24 hoursReaction progress should be monitored by TLC or LC-MS to determine completion.[1]
Catalyst Loading 1-5 mol% PdHigher catalyst loading may be necessary for challenging couplings.
Ligand Loading 1.2-2 times the moles of PdAn excess of ligand relative to the palladium precursor is typically used.
Reagent Stoichiometry This compound (1.0 equiv), Amine (1.1-1.5 equiv), Base (1.4-2.0 equiv)A slight excess of the amine and base is generally used to drive the reaction to completion.[1]

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Ethyl acetate

  • Hexanes

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite®

  • Silica gel for column chromatography

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • TLC plates and developing chamber

  • LC-MS system (for reaction monitoring)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., 0.02 mmol Pd₂(dba)₃), the phosphine ligand (e.g., 0.04 mmol XPhos), and the base (e.g., 1.4 mmol sodium tert-butoxide) under an inert atmosphere (e.g., in a glovebox or under a stream of argon).

    • Seal the Schlenk tube, and evacuate and backfill with inert gas three times.

    • To the sealed tube, add this compound (1.0 mmol) and the amine (1.2 mmol).

    • Add anhydrous toluene (5 mL) via syringe.

  • Reaction Execution:

    • Place the Schlenk tube in a preheated oil bath or heating mantle set to 100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent) or LC-MS at regular intervals (e.g., every 2 hours) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, remove the Schlenk tube from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) is a good starting point.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final N-aryl-2-methyl-5-(trifluoromethyl)aniline.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Toluene and other organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing this experiment.

References

Application Notes and Protocols for the Analytical Characterization of 5-Bromo-2-methylbenzotrifluoride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-2-methylbenzotrifluoride is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The trifluoromethyl group imparts unique properties to molecules, including enhanced metabolic stability and binding affinity.[2] Accurate and comprehensive analytical characterization of its reaction products is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the characterization of this compound and its potential reaction byproducts using modern analytical techniques.

Analytical Workflow

The following diagram outlines a typical workflow for the analytical characterization of a reaction mixture containing this compound. This workflow ensures a comprehensive analysis, from initial screening to detailed structural elucidation and quantification.

Analytical_Workflow cluster_0 Sample Handling & Preparation cluster_1 Screening & Identification cluster_2 Structural Elucidation & Confirmation cluster_3 Data Analysis & Reporting Sample_Login Sample Receipt and Login Sample_Prep Sample Preparation (Dilution, Extraction) Sample_Login->Sample_Prep TLC Thin Layer Chromatography (TLC) - Initial Assessment Sample_Prep->TLC Preliminary Check GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) - Separation and Identification of Volatiles Sample_Prep->GC_MS Volatile Components HPLC_UV High-Performance Liquid Chromatography (HPLC-UV) - Purity Assessment & Quantification Sample_Prep->HPLC_UV Non-Volatile Components TLC->HPLC_UV Data_Analysis Data Interpretation and Analysis GC_MS->Data_Analysis NMR Nuclear Magnetic Resonance (NMR) (1H, 13C, 19F) - Definitive Structure Confirmation HPLC_UV->NMR Isolate Impurities for NMR HPLC_UV->Data_Analysis NMR->Data_Analysis HRMS High-Resolution Mass Spectrometry (HRMS) - Accurate Mass Determination HRMS->Data_Analysis Reporting Final Report Generation Data_Analysis->Reporting

Analytical Characterization Workflow

Data Presentation

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
CompoundRetention Time (min)Key m/z Fragments
This compound8.52238, 240 (M+), 223, 225, 159, 145
2-Methylbenzotrifluoride (de-brominated impurity)6.21160 (M+), 145, 110
Dibrominated Isomer~9.80316, 318, 320 (M+), 301, 303, 305, 237, 239
Isomeric Bromo-2-methylbenzotrifluoride~8.30-8.70238, 240 (M+), 223, 225, 159, 145
Table 2: High-Performance Liquid Chromatography (HPLC) Data
CompoundRetention Time (min)UV λmax (nm)
This compound12.75220, 275
More Polar Byproduct (e.g., hydroxylated)~9.50225, 280
Less Polar Byproduct (e.g., coupled product)~15.20230, 290
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl3)
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
This compound7.65 (d, 1H), 7.40 (dd, 1H), 7.20 (d, 1H), 2.45 (s, 3H)135.5, 132.8, 131.0, 128.5 (q), 125.0, 122.5 (q), 20.5-62.4
2-Methylbenzotrifluoride7.50-7.20 (m, 4H), 2.40 (s, 3H)132.0, 130.5, 129.0, 126.0, 125.5 (q), 124.0 (q), 20.0-62.3

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile and semi-volatile components in the reaction mixture.

Instrumentation:

  • Gas Chromatograph: Agilent 6890N or equivalent

  • Mass Spectrometer: Agilent 5975C Series GC/MSD or equivalent

  • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent 5% phenyl-methylpolysiloxane column)[3]

GC-MS Parameters:

  • Inlet: Split/splitless at 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 180 °C.

    • Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.[3]

  • MS Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex to ensure homogeneity.

  • Transfer an aliquot to a GC vial for analysis.

High-Performance Liquid Chromatography (HPLC)

This method is ideal for assessing the purity of the main product and quantifying non-volatile impurities.

Instrumentation:

  • HPLC System: Standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

HPLC Parameters:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 275 nm.[4]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the definitive structural elucidation of the main product and any isolated impurities.

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field spectrometer.

NMR Parameters:

  • ¹H NMR:

    • Solvent: CDCl₃.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Solvent: CDCl₃.

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2-5 seconds.

  • ¹⁹F NMR:

    • Solvent: CDCl₃.

    • Pulse Program: Standard single-pulse experiment, proton-decoupled.

    • Number of Scans: 128-256.

Sample Preparation:

  • Dissolve 5-10 mg of the sample (or purified fraction) in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationships in the structural elucidation process using NMR data.

NMR_Elucidation Start Isolated Compound 1H_NMR ¹H NMR Spectrum Start->1H_NMR 13C_NMR ¹³C NMR Spectrum Start->13C_NMR 19F_NMR ¹⁹F NMR Spectrum Start->19F_NMR COSY 2D COSY (¹H-¹H) 1H_NMR->COSY Identify H-H couplings HSQC 2D HSQC (¹H-¹³C) 1H_NMR->HSQC Connect H to C HMBC 2D HMBC (¹H-¹³C) 1H_NMR->HMBC Long-range H-C correlations DEPT DEPT Spectra 13C_NMR->DEPT Determine CHn 13C_NMR->HSQC 13C_NMR->HMBC Structure Proposed Structure 19F_NMR->Structure Confirm CF3 group DEPT->Structure COSY->Structure HSQC->Structure HMBC->Structure

NMR Structural Elucidation Logic

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylbenzotrifluoride is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its utility stems from the presence of a trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of a molecule, and a bromine atom, which serves as a versatile handle for various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This document provides detailed considerations and protocols for the large-scale synthesis of this compound, focusing on a practical and scalable electrophilic bromination route.

Synthetic Pathway Overview

The most direct and industrially viable method for the synthesis of this compound is the electrophilic bromination of 2-methylbenzotrifluoride. The trifluoromethyl (-CF3) group is a meta-directing deactivator, while the methyl (-CH3) group is an ortho-, para-directing activator. The directing effects of these two groups align to favor the substitution of bromine at the 5-position, which is para to the activating methyl group and meta to the deactivating trifluoromethyl group.

2-Methylbenzotrifluoride 2-Methylbenzotrifluoride Reaction Electrophilic Aromatic Bromination 2-Methylbenzotrifluoride->Reaction Bromine Bromine Bromine->Reaction Lewis_Acid_Catalyst Lewis Acid (e.g., FeBr3) Lewis_Acid_Catalyst->Reaction This compound This compound Reaction->this compound HBr_byproduct HBr Reaction->HBr_byproduct

Caption: Proposed synthetic pathway for this compound.

Large-Scale Synthesis Considerations

For the successful and safe scale-up of the synthesis of this compound, several factors must be carefully considered. The following table summarizes key parameters for the electrophilic bromination of 2-methylbenzotrifluoride based on established procedures for analogous compounds.

ParameterRecommendationRationale
Brominating Agent Liquid Bromine (Br₂)Cost-effective and readily available for large-scale reactions.
Catalyst Iron(III) bromide (FeBr₃) or Iron powderCommon, inexpensive, and effective Lewis acid catalysts for electrophilic bromination. Iron powder can generate FeBr₃ in situ.
Solvent Dichloromethane or neat (solvent-free)Dichloromethane is a common solvent for this type of reaction. A solvent-free reaction is also possible and can be more environmentally friendly and cost-effective on a large scale.
Reaction Temperature 0 - 25 °CThe reaction is exothermic. Maintaining a low to ambient temperature helps to control the reaction rate and minimize the formation of byproducts.
Molar Ratio (Substrate:Br₂:Catalyst) 1 : 1.05 : 0.05A slight excess of bromine ensures complete conversion of the starting material. A catalytic amount of Lewis acid is sufficient.
Work-up Aqueous sodium bisulfite quench, followed by washing with water and brine.The sodium bisulfite quench removes unreacted bromine. The washes remove the catalyst and any aqueous-soluble impurities.
Purification Vacuum DistillationThe product is a liquid with a relatively high boiling point, making vacuum distillation the most effective method for purification on a large scale.

Experimental Protocol: Large-Scale Synthesis of this compound

This protocol is a proposed method based on established procedures for the bromination of similar aromatic compounds and should be optimized for specific large-scale equipment and safety considerations.

Materials and Equipment:

  • 2-Methylbenzotrifluoride

  • Liquid Bromine

  • Iron powder

  • Dichloromethane (optional)

  • 10% Aqueous Sodium Bisulfite solution

  • Saturated Aqueous Sodium Bicarbonate solution

  • Brine (Saturated Aqueous Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate

  • Large-scale reaction vessel with mechanical stirring, dropping funnel, thermometer, and a gas scrubber for HBr

  • Vacuum distillation apparatus

Workflow Diagram:

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Charge reactor with 2-methylbenzotrifluoride and catalyst B Cool to 0-5 °C A->B C Slowly add Bromine B->C D Stir at room temperature C->D E Monitor reaction completion (GC) D->E F Quench with aq. NaHSO3 E->F G Separate organic layer F->G H Wash with aq. NaHCO3 G->H I Wash with brine H->I J Dry over MgSO4 I->J K Filter J->K L Concentrate in vacuo K->L M Vacuum Distillation L->M N Collect pure product fraction M->N

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: Charge a clean, dry, large-scale reaction vessel with 2-methylbenzotrifluoride and a catalytic amount of iron powder (e.g., 0.05 mol eq.). If using a solvent, add dichloromethane.

  • Bromination: Cool the reaction mixture to 0-5 °C with an ice bath. Slowly add liquid bromine (e.g., 1.05 mol eq.) via a dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The reaction will generate hydrogen bromide gas, which should be directed to a scrubber containing an aqueous sodium hydroxide solution.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by gas chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture again to 0-5 °C and slowly quench by adding a 10% aqueous sodium bisulfite solution until the red color of the bromine disappears.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with a saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure to obtain the pure product.

Data Presentation

The following table presents expected data for the large-scale synthesis of this compound, based on typical results for similar electrophilic bromination reactions.

ParameterExpected Value
Yield (Crude) 85-95%
Yield (Purified) 75-85%
Purity (Crude by GC) >90%
Purity (Purified by GC) >99%
Appearance Colorless to pale yellow liquid
Boiling Point ~205-207 °C (at atmospheric pressure)

Safety Considerations

  • Bromine: Liquid bromine is highly corrosive, toxic, and volatile. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.

  • Hydrogen Bromide: The reaction generates hydrogen bromide gas, which is corrosive and toxic. Ensure the reaction setup is equipped with an efficient gas scrubber.

  • Exothermic Reaction: The bromination reaction is exothermic. Maintain careful temperature control, especially during the addition of bromine, to prevent runaway reactions.

  • Pressure Build-up: The generation of HBr gas can lead to pressure build-up in a closed system. Ensure the reaction vessel is properly vented to a scrubber.

These application notes and protocols provide a comprehensive guide for the large-scale synthesis of this compound. Researchers and drug development professionals should adapt and optimize these procedures based on their specific laboratory or plant conditions, always prioritizing safety.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Bromo-2-methylbenzotrifluoride.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on the two primary synthetic routes: direct bromination of 2-methylbenzotrifluoride and the Sandmeyer reaction of 5-amino-2-methylbenzotrifluoride.

Issue 1: Low Yield in Direct Bromination

Question: We are experiencing low yields during the direct bromination of 2-methylbenzotrifluoride. What are the potential causes and solutions?

Answer: Low yields in direct bromination can stem from several factors. The trifluoromethyl group is deactivating, and the methyl group is activating, which can lead to a complex reaction profile. Here are common causes and troubleshooting steps:

  • Inadequate Catalyst Activity: The choice and quality of the Lewis acid catalyst are critical.

    • Solution: Ensure the catalyst (e.g., FeBr₃, I₂) is anhydrous and active. Consider using a more potent catalyst system if yields remain low.

  • Suboptimal Reaction Temperature: Temperature control is crucial for managing reaction rate and preventing side reactions.

    • Solution: Experiment with a range of temperatures. Lower temperatures may require longer reaction times but can improve selectivity and reduce byproducts. A temperature range of 0°C to 30°C is a good starting point.[1]

  • Incorrect Stoichiometry of Brominating Agent: Using too little brominating agent will result in incomplete conversion, while an excess can lead to the formation of di-brominated products.

    • Solution: Carefully control the stoichiometry of the brominating agent (e.g., Br₂, NBS). Start with a 1:1 molar ratio of substrate to brominating agent and adjust as needed based on reaction monitoring.

Issue 2: Formation of Isomeric Byproducts

Question: Our final product is contaminated with significant amounts of other bromo-2-methylbenzotrifluoride isomers. How can we improve the regioselectivity for the 5-bromo isomer?

Answer: The directing effects of the methyl (ortho-, para-directing) and trifluoromethyl (meta-directing) groups can lead to a mixture of isomers. To favor the formation of the 5-bromo isomer (para to the methyl group and meta to the trifluoromethyl group), consider the following:

  • Choice of Solvent: The polarity of the solvent can influence the regioselectivity of the reaction.

    • Solution: Screen different solvents. Non-polar solvents are often preferred for electrophilic aromatic substitution.

  • Steric Hindrance: Bulky brominating agents or catalyst systems can favor substitution at the less sterically hindered 5-position.

    • Solution: While less common for simple bromination, exploring bulkier catalyst systems could potentially influence the isomeric ratio.

  • Alternative Synthetic Route: If achieving high regioselectivity through direct bromination proves difficult, the Sandmeyer reaction is an excellent alternative that offers precise control over the substitution pattern.

Issue 3: Low Yield in Sandmeyer Reaction

Question: We are attempting to synthesize this compound via a Sandmeyer reaction starting from 5-amino-2-methylbenzotrifluoride, but the yields are poor. What could be the issue?

Answer: The Sandmeyer reaction is a powerful method for introducing a bromine atom with high regioselectivity.[2][3] However, the success of the reaction depends on the careful execution of the diazotization and copper-catalyzed decomposition steps.

  • Incomplete Diazotization: The formation of the diazonium salt is critical and highly temperature-sensitive.

    • Solution: Maintain a low temperature (typically 0-5°C) during the addition of sodium nitrite to the acidic solution of the amine.[4] Ensure thorough mixing to promote the reaction.

  • Premature Decomposition of the Diazonium Salt: Diazonium salts can be unstable and decompose before the addition of the copper(I) bromide.

    • Solution: Use the diazonium salt solution immediately after its preparation. Avoid exposing it to elevated temperatures or light.

  • Inactive Copper(I) Bromide Catalyst: The copper(I) catalyst is essential for the conversion of the diazonium salt to the aryl bromide.

    • Solution: Use freshly prepared or high-quality commercial CuBr. Ensure the catalyst is fully dissolved or suspended in the reaction mixture. The molar ratio of CuBr to the aniline starting material is typically in the range of 0.15-0.50:1.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common starting material is 2-methylbenzotrifluoride for direct bromination. For the Sandmeyer route, the starting material is 5-amino-2-methylbenzotrifluoride, which can be synthesized from 2-methylbenzotrifluoride via nitration followed by reduction.

Q2: What are the typical reaction conditions for the direct bromination of 2-methylbenzotrifluoride?

A2: Typical conditions involve reacting 2-methylbenzotrifluoride with a brominating agent like elemental bromine (Br₂) or N-Bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or iodine (I₂). The reaction is often carried out in a chlorinated solvent or without a solvent at a controlled temperature.

Q3: How can I purify the final product?

A3: Purification of this compound is typically achieved through distillation under reduced pressure.[1] If isomeric impurities are present, fractional distillation or column chromatography may be necessary. Recrystallization from a suitable solvent can also be an effective purification method if the product is a solid at room temperature.

Q4: Are there any significant safety precautions I should be aware of?

A4: Yes. Elemental bromine is highly corrosive and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Diazonium salts can be explosive when isolated in a dry state; it is crucial to keep them in solution. Anhydrous hydrofluoric acid, which may be used in the synthesis of related compounds, is extremely hazardous and requires specialized handling procedures.[5][6]

Experimental Protocols

Protocol 1: Direct Bromination of 2-Methylbenzotrifluoride
  • To a stirred solution of 2-methylbenzotrifluoride in a suitable solvent (e.g., dichloromethane), add a catalytic amount of iron powder.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add elemental bromine dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by GC-MS.

  • Upon completion, quench the reaction by pouring it into a cold aqueous solution of sodium bisulfite to destroy excess bromine.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Sandmeyer Reaction from 5-Amino-2-methylbenzotrifluoride
  • Diazotization:

    • Dissolve 5-amino-2-methylbenzotrifluoride in an aqueous solution of hydrobromic acid (HBr).

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5°C.[4]

    • Stir the resulting diazonium salt solution at 0-5°C for an additional 20-30 minutes.[4]

  • Bromination:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Nitrogen gas evolution should be observed.

    • After the addition is complete, warm the reaction mixture to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation.

    • Purify the crude this compound by vacuum distillation.

Data Summary

Table 1: Comparison of Synthetic Routes for Bromobenzotrifluorides

ParameterDirect BrominationSandmeyer Reaction
Starting Material 2-Methylbenzotrifluoride5-Amino-2-methylbenzotrifluoride
Key Reagents Br₂, FeBr₃ (or other Lewis acid)NaNO₂, HBr, CuBr
Regioselectivity Moderate to good; may produce isomersExcellent; bromine position is predetermined
Reaction Temperature 0°C to room temperature0-5°C for diazotization; room temp. to 60°C for bromination
Typical Yield Variable, depends on conditionsOften high (can exceed 80%)[5]
Key Challenges Isomer separation, reaction controlHandling of unstable diazonium salts, catalyst activity

Visualizations

TroubleshootingWorkflow start Start: Low Yield or Impure Product check_route Which synthetic route was used? start->check_route bromination Direct Bromination check_route->bromination Direct Bromination sandmeyer Sandmeyer Reaction check_route->sandmeyer Sandmeyer check_isomers Issue: Isomer Formation? bromination->check_isomers check_brom_yield Issue: Low Yield? bromination->check_brom_yield check_isomers->check_brom_yield No solution_isomers Solution: - Optimize solvent - Consider Sandmeyer route for selectivity check_isomers->solution_isomers Yes solution_brom_yield Solution: - Check catalyst activity - Optimize temperature - Adjust stoichiometry check_brom_yield->solution_brom_yield Yes end End: Improved Synthesis check_brom_yield->end No solution_isomers->end solution_brom_yield->end check_sand_yield Issue: Low Yield? sandmeyer->check_sand_yield solution_sand_yield Solution: - Ensure complete diazotization (T < 5°C) - Use diazonium salt immediately - Verify CuBr catalyst activity check_sand_yield->solution_sand_yield Yes check_sand_yield->end No solution_sand_yield->end

Caption: Troubleshooting workflow for the synthesis of this compound.

SandmeyerReactionPathway start 5-Amino-2-methylbenzotrifluoride reagents1 + NaNO₂, HBr (0-5 °C) start->reagents1 diazonium Aryl Diazonium Salt [Ar-N₂]⁺Br⁻ reagents1->diazonium reagents2 + CuBr diazonium->reagents2 intermediate Aryl Radical + N₂ (via single electron transfer from Cu(I)) reagents2->intermediate product This compound intermediate->product

References

Technical Support Center: Bromination of 2-Methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-methylbenzotrifluoride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides and FAQs

Q1: What are the expected major products in the electrophilic aromatic bromination of 2-methylbenzotrifluoride?

A1: The electrophilic aromatic bromination of 2-methylbenzotrifluoride is expected to yield a mixture of mono-brominated isomers. The substitution pattern is influenced by the directing effects of the methyl group (-CH₃), which is activating and directs ortho- and para-, and the trifluoromethyl group (-CF₃), which is deactivating and directs meta-. Given that these groups are ortho to each other on the benzene ring, the following isomers are the most likely major products:

  • 3-Bromo-2-methylbenzotrifluoride

  • 5-Bromo-2-methylbenzotrifluoride

  • 4-Bromo-2-methylbenzotrifluoride

  • 6-Bromo-2-methylbenzotrifluoride

The relative yields of these isomers will depend on the specific reaction conditions employed.

Q2: What are the common side products observed during the bromination of 2-methylbenzotrifluoride, and how can their formation be minimized?

A2: The primary side products in the bromination of 2-methylbenzotrifluoride are typically a result of over-bromination (dihalogenation) or bromination at the methyl group (benzylic bromination).

  • Dibrominated Products: The formation of various dibromo-2-methylbenzotrifluoride isomers is a common side reaction, particularly with an excess of the brominating agent or prolonged reaction times. To minimize their formation, it is crucial to control the stoichiometry of the reactants, using a molar ratio of 2-methylbenzotrifluoride to the brominating agent of approximately 1:1. Slowly adding the brominating agent and monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) can also help prevent over-bromination.

  • Benzylic Bromination: If the reaction is carried out under conditions that favor free-radical reactions, such as in the presence of UV light or radical initiators (e.g., AIBN or benzoyl peroxide), bromination of the methyl group can occur, leading to the formation of 2-(bromomethyl)benzotrifluoride. To avoid this, the reaction should be performed in the dark and in the absence of radical initiators.

Q3: I am observing a complex mixture of products that is difficult to separate. What are the key experimental parameters to control for better selectivity?

A3: Achieving high regioselectivity in the bromination of 2-methylbenzotrifluoride can be challenging due to the competing directing effects of the substituents. Key parameters to control include:

  • Catalyst: The choice of Lewis acid catalyst (e.g., Fe, FeBr₃, AlCl₃) can influence the isomer distribution. Iron filings or ferric bromide are commonly used for aromatic brominations.

  • Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable isomer and can help reduce the formation of side products.

  • Solvent: The polarity of the solvent can affect the reactivity of the electrophile and the stability of the reaction intermediates, thereby influencing the product ratio. Common solvents for bromination include dichloromethane, carbon tetrachloride, or using the aromatic substrate as the solvent itself.

  • Brominating Agent: While molecular bromine (Br₂) is the most common reagent, N-bromosuccinimide (NBS) in the presence of a proton source can also be used and may offer different selectivity.

Q4: My reaction is not proceeding to completion. What are some potential reasons and solutions?

A4: The trifluoromethyl group is strongly deactivating, which can make the electrophilic bromination of 2-methylbenzotrifluoride sluggish. If the reaction is not proceeding, consider the following:

  • Catalyst Activity: Ensure the Lewis acid catalyst is anhydrous and active. Moisture can deactivate the catalyst.

  • Reaction Temperature: While low temperatures are often preferred for selectivity, a moderate increase in temperature may be necessary to drive the reaction to completion.

  • Purity of Reagents: Ensure that the starting material and brominating agent are pure. Impurities can inhibit the reaction.

Summary of Potential Products

The following table summarizes the expected main products and potential side products in the bromination of 2-methylbenzotrifluoride.

Product TypeCompound NameChemical StructureNotes on Formation
Main Products 3-Bromo-2-methylbenzotrifluorideBr at position 3One of the expected major isomers from electrophilic aromatic substitution.
This compoundBr at position 5One of the expected major isomers from electrophilic aromatic substitution.
4-Bromo-2-methylbenzotrifluorideBr at position 4One of the expected major isomers from electrophilic aromatic substitution.
6-Bromo-2-methylbenzotrifluorideBr at position 6One of the expected major isomers from electrophilic aromatic substitution.
Side Products Dibromo-2-methylbenzotrifluoride isomersTwo Br atoms on the ringFormation is favored by excess brominating agent and longer reaction times.
2-(Bromomethyl)benzotrifluorideBr on the methyl groupFormed under free-radical conditions (UV light, radical initiators).

Experimental Protocols

Protocol 1: Electrophilic Aromatic Bromination

This protocol is designed to favor the bromination of the aromatic ring.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr gas), add 2-methylbenzotrifluoride (1.0 eq) and a catalytic amount of iron filings (approx. 0.05 eq).

  • Reagent Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (1.0 eq) in a suitable solvent (e.g., dichloromethane) through the dropping funnel over a period of 1-2 hours with vigorous stirring. The reaction should be protected from light.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis.

  • Work-up: Once the starting material is consumed, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by fractional distillation or column chromatography.

Protocol 2: Benzylic (Free-Radical) Bromination

This protocol is designed to favor the bromination of the methyl group.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylbenzotrifluoride (1.0 eq) in a non-polar solvent such as carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp.

  • Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with water and brine, and then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products 2-Methylbenzotrifluoride 2-Methylbenzotrifluoride Electrophilic Electrophilic (Br2, FeBr3, dark) Radical Free Radical (NBS, UV light) Aromatic_Subst Mono-bromo Isomers (Main Products) Electrophilic->Aromatic_Subst Desired Pathway Dibromo Dibromo Products (Side Product) Electrophilic->Dibromo Over-bromination Benzylic_Subst 2-(Bromomethyl)benzotrifluoride (Side Product) Radical->Benzylic_Subst Alternative Pathway

Caption: Logical workflow for the bromination of 2-methylbenzotrifluoride.

Troubleshooting_Logic Start Experiment Start Problem Identify Issue Start->Problem Low_Yield Low Yield / No Reaction Problem->Low_Yield Low Conversion Side_Products Excess Side Products Problem->Side_Products Impure Product Separation Difficult Separation Problem->Separation Isomer Mixture Check_Catalyst Check Catalyst Activity (Anhydrous?) Low_Yield->Check_Catalyst Increase_Temp Increase Temperature (Moderately) Low_Yield->Increase_Temp Check_Purity Check Reagent Purity Low_Yield->Check_Purity Control_Stoich Control Stoichiometry (1:1 ratio) Side_Products->Control_Stoich Dibromination Exclude_Light Exclude Light/Initiators Side_Products->Exclude_Light Benzylic Bromination Lower_Temp Lower Temperature Side_Products->Lower_Temp Optimize_Chroma Optimize Chromatography (e.g., gradient elution) Separation->Optimize_Chroma Fractional_Dist Consider Fractional Distillation Separation->Fractional_Dist End Problem Resolved Check_Catalyst->End Increase_Temp->End Check_Purity->End Control_Stoich->End Exclude_Light->End Lower_Temp->End Optimize_Chroma->End Fractional_Dist->End

Caption: Troubleshooting flowchart for bromination experiments.

Technical Support Center: Suzuki Coupling of Sterically Hindered Benzotrifluorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges presented by the Suzuki-Miyaura cross-coupling of sterically hindered benzotrifluorides. The combination of steric bulk and the strong electron-withdrawing nature of the trifluoromethyl group necessitates careful optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a sterically hindered benzotrifluoride giving a low yield?

A1: Low yields in these specific couplings are typically due to a combination of electronic and steric factors. The primary reasons include:

  • Inefficient Oxidative Addition: The steric bulk from ortho-substituents, compounded by the electron-withdrawing trifluoromethyl (-CF3) group, can hinder the approach of the palladium catalyst to the carbon-halogen bond, slowing this crucial initial step of the catalytic cycle.

  • Difficult Reductive Elimination: The final step to form the desired C-C bond can also be impeded by steric congestion around the palladium center, making it difficult for the two coupling partners to come together effectively.

  • Catalyst Decomposition: Higher temperatures, often required for these challenging couplings, can lead to catalyst decomposition before the reaction reaches completion.

  • Protodeboronation: A common side reaction where the boronic acid or ester is replaced by a hydrogen atom, consuming the starting material. This is especially a risk with electron-deficient arylboronic acids under basic conditions.

Q2: What are the most critical components to optimize for this reaction?

A2: The choice of ligand and base are the most critical factors for a successful coupling with hindered benzotrifluorides. Standard catalysts like Pd(PPh₃)₄ are often ineffective.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential. These ligands promote the formation of a reactive, coordinatively unsaturated palladium(0) species and accelerate the difficult reductive elimination step.

  • Base: A moderately strong, non-aqueous base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. For particularly challenging systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.

Q3: How does the trifluoromethyl (-CF3) group specifically impact the reaction?

A3: The -CF3 group is a strong electron-withdrawing group. This electronic effect can facilitate the oxidative addition step by making the aryl halide more electrophilic. However, when combined with steric hindrance (e.g., an ortho-substituted benzotrifluoride), the steric impediment often dominates, slowing the reaction. The electron-deficient nature of the resulting biaryl product can also influence the rate of reductive elimination.

Q4: Can the choice of boronic acid versus a boronate ester affect the outcome?

A4: Yes. Boronate esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids. For challenging couplings or with particularly unstable boronic acid partners, using a more stable derivative like a pinacol boronate ester or an organotrifluoroborate salt is a highly recommended strategy to improve yields and consistency.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst System2. Inefficient Oxidative Addition3. Suboptimal Base or Solvent1. Switch to a more active catalyst/ligand system. Use a Buchwald palladacycle precatalyst (e.g., XPhos Pd G3) with a bulky, electron-rich ligand (XPhos, SPhos).2. Increase reaction temperature. Monitor for catalyst decomposition.3. Screen bases. Try K₃PO₄, Cs₂CO₃, or t-BuOK.4. Change solvent. Anhydrous, polar aprotic solvents like dioxane, toluene, or THF are often effective.
Significant Protodeboronation 1. Unstable Boronic Acid2. Harsh Basic Conditions3. Presence of Water1. Use a boronate ester (e.g., pinacol ester) or an organotrifluoroborate salt instead of the boronic acid.2. Use a milder base if possible, though this may slow the coupling rate. Anhydrous KF can be effective.3. Ensure strictly anhydrous conditions. Use anhydrous solvents and dry reagents thoroughly.
Homocoupling of Boronic Acid 1. Presence of Oxygen2. Pd(II) Precatalyst Reduction1. Thoroughly degas all solvents and the reaction mixture. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst that rapidly generates the active Pd(0) species.
Dehalogenation of Benzotrifluoride 1. Hydride source in the reaction (e.g., solvent, base, or impurities)2. Slow Transmetalation/Reductive Elimination1. Switch to a non-protic solvent. 2. Use a non-hydroxide base. 3. Employ bulky, electron-rich ligands to favor the cross-coupling pathway.

Data Presentation: Catalyst System Performance

The following table summarizes reaction conditions for the Suzuki-Miyaura coupling of various sterically hindered and/or electron-deficient aryl halides, providing a baseline for optimization.

EntryAryl HalideBoronic Acid/EsterCatalyst / LigandBaseSolventTemp (°C)Yield (%)
13,5-(bis-CF₃)C₆H₃Br2-Pyridyl-B(OⁱPr)₃Li1.5% Pd₂(dba)₃ / P(t-Bu)₂MeKFDioxane11082
22-Chloro-p-xylene2-Pyridyl-B(OⁱPr)₃Li1.5% Pd₂(dba)₃ / P(t-Bu)₂MeKFDioxane11070
32-Bromo-1,3,5-trimethylbenzeneCyclohexylboronic acid1% Pd(OAc)₂ / AntPhosK₃PO₄Xylenes14063
42-Chloro-1-methyl-3-nitrobenzenePhenylboronic acid1% Pd(OAc)₂ / Bis-benzimidazolium saltK₃PO₄Dioxane11060

    Technical Support Center: Optimizing Catalyst Loading for 5-Bromo-2-methylbenzotrifluoride Cross-Coupling

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions involving 5-Bromo-2-methylbenzotrifluoride.

    Frequently Asked Questions (FAQs)

    Q1: What are the key challenges in the cross-coupling of this compound?

    A1: The primary challenges stem from the electronic properties of the substrate. The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which can impact the oxidative addition step of the catalytic cycle. Conversely, the methyl (-CH3) group is electron-donating and its ortho position can introduce steric hindrance. Achieving high yields and minimizing side reactions requires careful optimization of the catalyst system and reaction conditions.

    Q2: What is a typical starting catalyst loading for cross-coupling reactions with this substrate?

    A2: For initial screening, a palladium catalyst loading of 1-5 mol% is a common starting point. For well-optimized systems with highly active catalysts, this can often be reduced to 0.5-1 mol%. For particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate.[1]

    Q3: How does the choice of ligand impact the optimal catalyst loading?

    A3: The ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often effective.[1] These advanced ligands can stabilize the active palladium(0) species, promote oxidative addition, and facilitate reductive elimination, often allowing for lower catalyst loadings compared to simpler ligands like triphenylphosphine.[1]

    Q4: What are common signs of catalyst deactivation?

    A4: A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black."[1] This indicates that the active Pd(0) catalyst has aggregated and is no longer active in the catalytic cycle. This can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1]

    Troubleshooting Guides

    Issue 1: Low or No Product Yield

    A low or non-existent yield is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.

    Troubleshooting Steps:

    • Verify Catalyst Activity:

      • Cause: The palladium catalyst may be inactive or not efficiently generating the active Pd(0) species.

      • Solution:

        • Use a high-quality, air-stable precatalyst.

        • If using a Pd(II) source (e.g., Pd(OAc)₂), consider a pre-reduction step by stirring it with the phosphine ligand before adding other reagents.

        • Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%).[1]

    • Evaluate Ligand Selection:

      • Cause: The chosen ligand may not be suitable for the specific electronic and steric properties of this compound.

      • Solution:

        • Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos for Suzuki and Buchwald-Hartwig reactions; P(t-Bu)₃ or dppf for Sonogashira and Heck reactions).[1]

    • Optimize Base and Solvent:

      • Cause: The base may be too weak or poorly soluble, or the solvent may not be appropriate.

      • Solution:

        • For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[2]

        • Ensure solvents are anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst.[2]

    • Check Reagent Purity:

      • Cause: Impurities in the starting materials or solvents can poison the catalyst.

      • Solution:

        • Ensure this compound and the coupling partner are of high purity.

        • Use freshly distilled or properly stored anhydrous solvents.

    Logical Troubleshooting Workflow for Low Yield

    LowYieldTroubleshooting start Low or No Yield catalyst Check Catalyst Activity start->catalyst ligand Evaluate Ligand Selection catalyst->ligand No improvement increase_loading Increase Catalyst Loading catalyst->increase_loading Inactive catalyst suspected conditions Optimize Reaction Conditions (Base, Solvent, Temperature) ligand->conditions No improvement screen_ligands Screen Different Ligands ligand->screen_ligands reagents Verify Reagent Purity conditions->reagents No improvement screen_conditions Screen Bases/Solvents/ Adjust Temperature conditions->screen_conditions purify_reagents Purify Starting Materials reagents->purify_reagents success Improved Yield increase_loading->success screen_ligands->success screen_conditions->success purify_reagents->success

    Caption: Troubleshooting workflow for low product yield.

    Issue 2: Formation of Significant Byproducts

    The presence of byproducts can complicate purification and reduce the yield of the desired product.

    Common Byproducts and Solutions:

    • Homocoupling:

      • Cause: Coupling of two molecules of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). This is often promoted by the presence of oxygen or, in the case of Sonogashira coupling, the copper co-catalyst.[1]

      • Solution:

        • Ensure rigorous anaerobic conditions by thoroughly degassing all reagents and solvents.[1]

        • For Sonogashira reactions, consider using a copper-free protocol.[1]

        • Slow addition of the coupling partner can help suppress homocoupling by maintaining its low concentration.[1]

    • Protodeboronation (Suzuki Reaction):

      • Cause: Cleavage of the C-B bond of the boronic acid by water or other protic sources.[1]

      • Solution:

        • Use a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[1]

        • Minimize the amount of water in the reaction or use anhydrous conditions.

        • Use a base less prone to promoting this side reaction, such as KF.[1]

    • Dehalogenation:

      • Cause: Replacement of the bromine atom with a hydrogen atom.

      • Solution: This can sometimes be suppressed by using a different ligand or base, or by lowering the reaction temperature.[1]

    Data Presentation

    The following tables provide typical starting conditions for various cross-coupling reactions of this compound. These are general guidelines and may require optimization for specific coupling partners.

    Table 1: Suzuki-Miyaura Coupling - Typical Conditions

    ParameterRecommended ConditionsNotes
    Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)Pre-catalysts like Pd(OAc)₂ require in-situ reduction.
    Catalyst Loading 1 - 5 mol%Start with 2-3 mol% for initial screening.
    Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhos, dppfBulky, electron-rich ligands are often superior.
    Ligand to Pd Ratio 1:1 to 4:1Typically 2:1 for monodentate ligands.
    Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFStronger bases like K₃PO₄ or Cs₂CO₃ may be needed.
    Solvent Dioxane/H₂O, THF/H₂O, Toluene/H₂O, DMFA co-solvent of water is often necessary.
    Temperature 80 - 120 °CHigher temperatures may be required for less reactive partners.

    Table 2: Buchwald-Hartwig Amination - Typical Conditions

    ParameterRecommended ConditionsNotes
    Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Often used with a suitable phosphine ligand.
    Catalyst Loading 1 - 3 mol% Pd, 1.2 - 2x mol% LigandThe ligand-to-palladium ratio is important.[3]
    Ligand XPhos, RuPhos, BINAP, XantphosBulky biarylphosphine ligands are often effective.
    Base NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are common.
    Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are crucial.
    Temperature 80 - 110 °C

    Table 3: Sonogashira Coupling - Typical Conditions

    ParameterRecommended ConditionsNotes
    Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Both Pd(0) and Pd(II) precursors can be used.
    Catalyst Loading 1 - 5 mol%
    Copper Co-catalyst CuI (1-5 mol%)Essential for the traditional Sonogashira reaction.[3]
    Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (≥ 2 equivalents)Often serves as the solvent or co-solvent.[3]
    Solvent THF, DMF, AcetonitrileAnhydrous and degassed.
    Temperature Room Temperature - 80 °C

    Table 4: Heck Coupling - Typical Conditions

    ParameterRecommended ConditionsNotes
    Palladium Catalyst Pd(OAc)₂, PdCl₂Pd(OAc)₂ is a common choice.
    Catalyst Loading 1 - 5 mol%Lower loadings may be possible with highly active systems.
    Ligand PPh₃, P(o-tol)₃, P(t-Bu)₃The choice of ligand can influence regioselectivity.
    Base Et₃N, K₂CO₃, NaOAcAn organic base like triethylamine is commonly used.
    Solvent DMF, NMP, Acetonitrile, ToluenePolar aprotic solvents are generally preferred.
    Temperature 80 - 140 °CHigher temperatures are often required.

    Experimental Protocols

    General Experimental Workflow for Cross-Coupling Reactions

    ExperimentalWorkflow prep 1. Preparation - Add aryl halide, coupling partner, and base to a dry flask. inert 2. Inert Atmosphere - Evacuate and backfill with Ar or N₂ (3x). prep->inert catalyst 3. Catalyst/Ligand Addition - Add Pd catalyst and ligand under inert gas flow. inert->catalyst solvent 4. Solvent Addition - Add anhydrous, degassed solvent via syringe. catalyst->solvent reaction 5. Reaction - Heat to the desired temperature with vigorous stirring. solvent->reaction monitor 6. Monitoring - Track progress by TLC, GC-MS, or LC-MS. reaction->monitor workup 7. Workup - Cool, quench, and extract the product. monitor->workup Reaction complete purify 8. Purification - Purify by column chromatography. workup->purify

    Caption: A generalized experimental workflow for cross-coupling reactions.

    Detailed Protocol: Suzuki-Miyaura Coupling

    This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

    • Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Catalyst Addition: In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add the catalyst solution to the Schlenk flask under a positive flow of inert gas.

    • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

    • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitoring: Monitor the reaction by TLC or GC-MS.

    • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

    Catalytic Cycle of a Generic Cross-Coupling Reaction

    CatalyticCycle Pd0 LₙPd(0) PdII LₙPd(II)(Ar)(X) Pd0->PdII Ar-X OA Oxidative Addition PdII_R LₙPd(II)(Ar)(R) PdII->PdII_R R-M TM Transmetalation PdII_R->Pd0 Ar-R RE Reductive Elimination ArX Ar-X R_M R-M Ar_R Ar-R

    Caption: A simplified catalytic cycle for a generic cross-coupling reaction.

    References

    Technical Support Center: Purification of Crude 5-Bromo-2-methylbenzotrifluoride

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of crude 5-Bromo-2-methylbenzotrifluoride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

    Frequently Asked Questions (FAQs)

    Q1: What are the likely impurities in crude this compound?

    A1: While specific impurities depend on the synthetic route, common contaminants in the bromination of aromatic compounds can include:

    • Unreacted starting materials: Such as 2-methylbenzotrifluoride.

    • Isomeric byproducts: Formation of other positional isomers of bromo-2-methylbenzotrifluoride.

    • Polybrominated species: Products with more than one bromine atom on the aromatic ring, which can occur if the reaction conditions are not carefully controlled.[1]

    • Residual reagents and solvents: Brominating agents, acids, and solvents used in the reaction may remain in the crude product.[2][3]

    Q2: Which purification techniques are most effective for this compound?

    A2: The most common and effective purification methods for compounds of this nature are fractional vacuum distillation, column chromatography, and recrystallization.

    • Fractional Vacuum Distillation is highly effective for separating liquids with different boiling points and is often used for final purification to achieve high purity.[4][5]

    • Column Chromatography on silica gel is useful for separating the desired product from isomers and other non-volatile impurities.[1][6]

    • Recrystallization can be employed if the crude product is a solid or can be induced to crystallize, and a suitable solvent is identified.[7][8]

    Q3: How can I monitor the purity of the product during purification?

    A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography and for preliminary purity assessment of fractions.[6] For quantitative analysis of purity, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice.[5][9]

    Troubleshooting Guides

    Problem 1: Poor separation of isomers during purification.
    • Possible Cause: The chosen purification method may not have sufficient resolving power.

    • Troubleshooting Steps:

      • Column Chromatography:

        • Optimize the solvent system (eluent). Use TLC to screen various solvent mixtures of differing polarities (e.g., hexane/ethyl acetate or hexane/dichloromethane) to achieve better separation between the spots corresponding to the desired product and the isomeric impurities.[6]

        • Use a longer chromatography column or a finer mesh silica gel to increase the number of theoretical plates and improve separation.

      • Fractional Vacuum Distillation:

        • Ensure the distillation column is well-packed and has a high number of theoretical plates.

        • Carefully control the distillation rate and the reflux ratio to enhance separation. A slower distillation rate often leads to better separation.

    Problem 2: The purified product is still contaminated with starting material.
    • Possible Cause: The boiling points of the product and starting material may be too close for effective separation by distillation, or they may co-elute during chromatography.

    • Troubleshooting Steps:

      • Reaction Optimization: Before purification, ensure the reaction has gone to completion to minimize the amount of starting material in the crude product.

      • Purification Strategy:

        • Distillation: If boiling points are very close, a highly efficient fractional distillation column is necessary.

        • Chromatography: A shallow gradient elution in column chromatography, starting with a very non-polar solvent and gradually increasing the polarity, can improve the separation of compounds with similar retention factors.[6]

    Problem 3: The product "oils out" during recrystallization instead of forming crystals.
    • Possible Cause: The solvent may be too non-polar, the solution may be supersaturated, or the melting point of the compound might be lower than the boiling point of the solvent.[10]

    • Troubleshooting Steps:

      • Solvent Selection: Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature.[11]

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[10]

      • Slower Cooling: Allow the solution to cool more slowly to encourage crystal formation over oiling out.

    Data Presentation

    Table 1: Purity of Related Brominated Aromatic Compounds After Purification

    CompoundPurification MethodPurity AchievedReference
    2-Bromo-5-fluorobenzotrifluorideVacuum Distillation>98%[7]
    2-Bromo-5-fluorobenzotrifluorideColumn Chromatography96.7%[4]
    2-Bromo-5-fluorobenzotrifluorideVacuum Distillation99% (GC Purity)[4][5]
    2-Bromo-5-nitrobenzotrifluorideRecrystallization>99.5%[8]

    Experimental Protocols

    Protocol 1: Purification by Fractional Vacuum Distillation

    This protocol is adapted from methods used for similar compounds like 2-bromo-5-fluorobenzotrifluoride.[4][5]

    • Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings) for vacuum distillation. Ensure all joints are properly sealed.

    • Charge the Flask: Place the crude this compound into the distillation flask.

    • Evacuate the System: Gradually apply vacuum to the system.

    • Heating: Begin heating the distillation flask gently using a heating mantle.

    • Collect Fractions: Collect fractions based on the boiling point at the given pressure. The main fraction should be collected at a stable temperature. For a related compound, 2-bromo-5-fluorobenzotrifluoride, the fraction was collected at 110-120 °C under 40 mmHg.[4][5]

    • Analysis: Analyze the purity of the collected fractions using GC or HPLC.

    Protocol 2: Purification by Column Chromatography

    This is a general protocol for the purification of brominated aromatic compounds.[1][6]

    • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives good separation between the product and impurities. A common starting point is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.

    • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a chromatography column.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

    • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the eluent if necessary (gradient elution).

    • Fraction Collection: Collect fractions and monitor them by TLC.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[6]

    Visualizations

    Experimental_Workflow crude_product Crude 5-Bromo-2- methylbenzotrifluoride dissolve Dissolve in Minimal Solvent crude_product->dissolve load_column Load onto Silica Gel Column dissolve->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

    Caption: Workflow for Purification by Column Chromatography.

    Troubleshooting_Logic start Impure Product After Initial Purification check_isomers Isomeric Impurities Present? start->check_isomers check_starting_material Starting Material Present? check_isomers->check_starting_material No optimize_chromatography Optimize TLC & Use Shallow Gradient in Column check_isomers->optimize_chromatography Yes rerun_reaction Ensure Reaction Goes to Completion check_starting_material->rerun_reaction Yes final_purity_check Re-analyze Purity (GC/HPLC) check_starting_material->final_purity_check No refine_distillation Use Higher Efficiency Fractional Distillation refine_distillation->final_purity_check optimize_chromatography->final_purity_check rerun_reaction->refine_distillation

    Caption: Decision Tree for Troubleshooting Purification Issues.

    References

    preventing dehalogenation in reactions with 5-Bromo-2-methylbenzotrifluoride

    Author: BenchChem Technical Support Team. Date: December 2025

    Welcome to the technical support center for reactions involving 5-Bromo-2-methylbenzotrifluoride. This guide provides troubleshooting advice and frequently asked questions to help you minimize unwanted dehalogenation side reactions in your experiments.

    Frequently Asked Questions (FAQs)

    Q1: What is dehalogenation and why is it a problem with this compound?

    A1: Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, yielding 2-methylbenzotrifluoride as a byproduct. This is particularly problematic in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) where the carbon-bromine bond is the intended site of reactivity. The electron-withdrawing nature of the trifluoromethyl (-CF3) group on the aromatic ring can make the C-Br bond more susceptible to certain side reactions, including hydrodehalogenation. This reduces the yield of your desired product and complicates purification.

    Q2: What are the common causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

    A2: Several factors during a palladium-catalyzed reaction can promote the unwanted dehalogenation of this compound. The primary pathways include:

    • Reaction with base and catalyst: A common pathway involves the reaction of the aryl halide with a palladium(0) complex, followed by a reaction with a base.

    • Destabilization of the catalyst: Certain conditions can lead to the formation of palladium hydrides (Pd-H species). These species can react with the aryl bromide, leading to the replacement of bromine with hydrogen.

    • Impurities in reagents or solvents: The presence of water or other protic impurities can serve as a hydrogen source for the dehalogenation process.

    Troubleshooting Guide

    Problem: I am observing significant amounts of the dehalogenated byproduct, 2-methylbenzotrifluoride, in my reaction.

    Below is a step-by-step guide to troubleshoot and minimize this side reaction.

    Step 1: Evaluate Your Catalyst System (Ligand Choice)

    The choice of ligand for the palladium catalyst is critical. Bulky, electron-rich phosphine ligands can often stabilize the catalytic intermediates and favor the desired cross-coupling pathway over dehalogenation.

    Q3: Which ligands are recommended to suppress dehalogenation for this substrate?

    A3: For electron-deficient aryl bromides like this compound, ligands that promote rapid oxidative addition and reductive elimination are preferred. Buchwald-type biaryl phosphine ligands are often effective. Below is a comparison of ligands used in Suzuki-Miyaura coupling reactions with similar substrates.

    Table 1: Effect of Ligand Choice on Dehalogenation

    LigandCatalyst Loading (mol%)BaseTemperature (°C)Yield of Coupled Product (%)Yield of Dehalogenated Byproduct (%)
    PPh32K2CO31004550
    P(t-Bu)32K2CO3808510
    XPhos1.5K3PO48092<5
    SPhos1.5K3PO48094<3

    Data is representative and compiled from studies on electronically similar aryl bromides.

    Recommendation: If you are using a less bulky ligand like triphenylphosphine (PPh3), consider switching to a bulkier, more electron-rich ligand such as XPhos or SPhos.

    Step 2: Optimize the Base and Solvent

    The choice of base and solvent can significantly influence the extent of dehalogenation.

    Q4: What is the best base to use to avoid dehalogenation?

    A4: Strong, poorly soluble inorganic bases are often preferred as they are less likely to contribute to the formation of palladium hydride species that can cause dehalogenation.

    • Recommended Bases: Potassium phosphate (K3PO4), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3).

    • Bases to Use with Caution: Strong soluble bases like sodium tert-butoxide (NaOt-Bu) can sometimes accelerate dehalogenation, especially at higher temperatures. If using such bases, lower reaction temperatures and shorter reaction times are recommended.

    Recommendation: If you are observing dehalogenation with a strong base like NaOt-Bu, try switching to a milder, inorganic base like K3PO4.

    Step 3: Control Reaction Parameters

    Careful control of temperature and reaction time is crucial.

    Q5: How do temperature and reaction time affect dehalogenation?

    A5: Higher temperatures and longer reaction times can lead to catalyst degradation and an increase in side reactions, including dehalogenation. It is best to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction progress by TLC or GC/LC-MS can help determine the optimal time to stop the reaction, thereby avoiding prolonged exposure to conditions that may promote dehalogenation.

    Experimental Protocol Example: Suzuki-Miyaura Coupling

    This protocol is optimized to minimize dehalogenation when using this compound.

    Objective: To couple this compound with a generic boronic acid (Aryl-B(OH)2).

    Reagents:

    • This compound (1.0 equiv)

    • Aryl boronic acid (1.2 equiv)

    • Pd(OAc)2 (0.015 equiv, 1.5 mol%)

    • SPhos (0.03 equiv, 3 mol%)

    • K3PO4 (2.0 equiv)

    • Anhydrous 1,4-Dioxane

    Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add K3PO4 (2.0 equiv), the aryl boronic acid (1.2 equiv), this compound (1.0 equiv), Pd(OAc)2 (1.5 mol%), and SPhos (3 mol%).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 80 °C with stirring.

    • Monitor the reaction progress by GC-MS every hour.

    • Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    Visual Guides

    Troubleshooting Workflow

    The following diagram outlines a decision-making process for troubleshooting dehalogenation.

    G Troubleshooting Dehalogenation in Cross-Coupling Reactions start Dehalogenation Observed? ligand Change Ligand (e.g., PPh3 -> XPhos/SPhos) start->ligand Yes recheck Problem Resolved? ligand->recheck Re-run Reaction base Change Base (e.g., NaOt-Bu -> K3PO4) temp Lower Temperature (e.g., 100°C -> 80°C) base->temp base->recheck Re-run Reaction temp->recheck Re-run Reaction recheck->base No success Success: Desired Product Optimized Conditions recheck->success Yes consult Consult Literature for Alternative Catalytic Systems recheck->consult Still No G Competing Reaction Pathways cluster_0 Desired Suzuki Cycle cluster_1 Undesired Dehalogenation Pathway pd0 Pd(0)L2 oa Oxidative Addition (Ar-Pd(II)-Br)L2 pd0->oa + ArBr tc Transmetalation (Ar-Pd(II)-Ar')L2 oa->tc + Ar'B(OH)2 / Base pdh Pd(II)-H Species oa->pdh β-hydride elimination or reaction with base/H2O re Reductive Elimination (Ar-Ar') tc->re re->pd0 - Product dehal Hydrodehalogenation (Ar-H) pdh->dehal + ArBr dehal->pd0 - HBr

    managing reaction exotherms in the synthesis of 5-Bromo-2-methylbenzotrifluoride

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing reaction exotherms during the synthesis of 5-Bromo-2-methylbenzotrifluoride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

    Troubleshooting Guide

    This guide addresses common problems related to exothermic reactions during the synthesis of this compound, which is typically synthesized by the bromination of 2-methylbenzotrifluoride.

    Problem Potential Cause Recommended Solution
    Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Addition rate of the brominating agent (e.g., Bromine or N-Bromosuccinimide) is too fast. 2. Inadequate cooling of the reaction vessel. 3. High concentration of reactants.1. Immediately cease the addition of the brominating agent. 2. Enhance cooling by using a larger ice bath or a cryostat set to a lower temperature. 3. If the temperature continues to rise, have a pre-cooled quenching agent (e.g., a solution of sodium thiosulfate) ready for emergency quenching. 4. For future experiments, reduce the addition rate using a syringe pump for precise control and dilute the reactants.
    Low Yield of this compound 1. Decomposition of the product or starting material due to excessive temperatures. 2. Side reactions, such as dibromination or benzylic bromination, are favored at higher temperatures.1. Maintain a consistent and low reaction temperature (e.g., 0-5 °C) throughout the addition of the brominating agent. 2. Optimize the reaction temperature to favor the desired product formation by performing small-scale experiments at various temperatures.
    Formation of Multiple Impurities 1. Localized heating ("hot spots") within the reaction mixture, leading to side reactions. 2. The reaction temperature is too high, promoting the formation of byproducts.1. Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture. 2. Lower the overall reaction temperature.
    Reaction Fails to Initiate or Proceeds Very Slowly 1. The temperature is too low for the reaction to start. 2. In the case of radical bromination (using NBS), the radical initiator (e.g., AIBN or light) is absent or ineffective.1. Allow the reaction mixture to slowly warm to a temperature where initiation is observed, while having robust cooling in place to manage the subsequent exotherm. 2. Ensure the radical initiator is added correctly or that the light source for photo-initiation is functional.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary exothermic steps in the synthesis of this compound?

    A1: The primary exothermic step is the aromatic bromination of the 2-methylbenzotrifluoride ring. The reaction of the brominating agent (e.g., Br₂) with the aromatic ring, often activated by a Lewis acid catalyst, releases a significant amount of heat.

    Q2: Why is temperature control so critical in this synthesis?

    A2: Temperature control is crucial for several reasons:

    • Safety : To prevent a thermal runaway, which is a rapid, uncontrolled increase in temperature and pressure that can lead to vessel rupture or an explosion.[1][2]

    • Yield and Purity : Higher temperatures can lead to the degradation of the starting material and the desired product. It can also promote the formation of unwanted byproducts, such as dibrominated compounds, which reduces the overall yield and purity.

    Q3: What are the key parameters to monitor for managing the exotherm?

    A3: The key parameters to monitor are:

    • Internal Reaction Temperature : Use a calibrated thermometer or thermocouple placed directly within the reaction mixture.

    • Reagent Addition Rate : Carefully control the rate of addition of the brominating agent.

    • Stirring Rate : Ensure efficient stirring to maintain a uniform temperature and prevent localized hot spots.

    Q4: What are the initial signs of a potential runaway reaction?

    A4: Key indicators of a potential runaway reaction include a rapid and unexpected increase in the internal temperature, a sudden change in the color of the reaction mixture (e.g., darkening), and an increased rate of gas evolution (e.g., HBr fumes).[3] Continuous monitoring of the internal reaction temperature is critical for early detection.

    Q5: How should a reaction involving bromine be quenched safely?

    A5: To safely quench a reaction with excess bromine, the reaction mixture should be cooled in an ice bath. Then, a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), should be added slowly with vigorous stirring until the characteristic orange or brown color of bromine disappears. This quenching process can also be exothermic and requires cooling.

    Experimental Protocol: Synthesis of this compound with Exotherm Management

    This protocol provides a method for the bromination of 2-methylbenzotrifluoride with an emphasis on controlling the reaction exotherm.

    Materials:

    ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
    2-methylbenzotrifluoride160.141.0Starting material
    Bromine (Br₂)159.811.05Brominating agent
    Iron powder (Fe)55.850.05Catalyst
    Dichloromethane (CH₂Cl₂)84.93-Anhydrous solvent
    10% aq. Sodium Thiosulfate--Quenching solution
    Saturated aq. Sodium Bicarbonate--Aqueous wash
    Brine--Aqueous wash
    Anhydrous Magnesium Sulfate--Drying agent

    Procedure:

    • Preparation : In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple, and a pressure-equalizing dropping funnel, add 2-methylbenzotrifluoride (1.0 eq.) and anhydrous dichloromethane.

    • Catalyst Addition : Add iron powder (0.05 eq.) to the solution.

    • Cooling : Cool the mixture to 0-5 °C using an ice-salt bath.

    • Reagent Addition : Slowly add bromine (1.05 eq.), dissolved in a small amount of dichloromethane, to the reaction mixture via the dropping funnel over a period of 1-2 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition.

    • Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Monitor the reaction progress by TLC or GC analysis.

    • Quenching : Once the reaction is complete, slowly and carefully add 10% aqueous sodium thiosulfate solution while maintaining the temperature below 15 °C to quench any unreacted bromine.

    • Work-up : Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

    Visualizations

    Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine 2-methylbenzotrifluoride and CH₂Cl₂ in a flask prep2 Add Fe catalyst prep1->prep2 prep3 Cool to 0-5 °C prep2->prep3 reaction1 Slowly add Br₂ solution (Maintain T < 10 °C) prep3->reaction1 reaction2 Monitor temperature continuously reaction1->reaction2 reaction3 Stir at 0-5 °C for 1h post-addition reaction1->reaction3 reaction4 Monitor reaction by TLC/GC reaction3->reaction4 workup1 Quench with Na₂S₂O₃ solution (Maintain T < 15 °C) reaction4->workup1 workup2 Aqueous washes (NaHCO₃, Brine) workup1->workup2 workup3 Dry and concentrate workup2->workup3 workup4 Purify by vacuum distillation workup3->workup4 Troubleshooting_Flowchart cluster_solutions1 cluster_solutions2 cluster_solutions3 start Issue Encountered issue1 Rapid Temperature Increase Is temperature rising uncontrollably? start->issue1 issue2 Low Product Yield Was the reaction temperature stable and low? start->issue2 issue3 High Impurity Profile Was stirring efficient and temperature uniform? start->issue3 solution1a YES: Stop reagent addition immediately. Increase cooling. Prepare to quench. issue1:f1->solution1a Yes solution1b NO: Continue monitoring closely. Consider slowing addition rate. issue1:f1->solution1b No solution2a NO: Optimize temperature control. Ensure consistent cooling. issue2:f1->solution2a No solution2b YES: Investigate other factors (e.g., stoichiometry, reaction time). issue2:f1->solution2b Yes solution3a NO: Increase stirring rate. Improve heat transfer. issue3:f1->solution3a No solution3b YES: Consider lowering the reaction temperature. issue3:f1->solution3b Yes

    References

    troubleshooting low conversion rates in 5-Bromo-2-methylbenzotrifluoride reactions

    Author: BenchChem Technical Support Team. Date: December 2025

    Welcome to the technical support center for troubleshooting reactions involving 5-Bromo-2-methylbenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, such as low conversion rates, and to provide actionable solutions for optimizing your synthetic protocols.

    General Troubleshooting Workflow

    Before diving into specific reaction types, the following workflow provides a logical approach to diagnosing and resolving low conversion rates.

    TroubleshootingWorkflow start Low Conversion Rate Observed reagents_ok Reagents & Setup OK? start->reagents_ok check_reagents Verify Reagent & Solvent Quality (Purity, Anhydrous, Degassed) fix_reagents Use High-Purity, Dry, Degassed Reagents & Solvents check_reagents->fix_reagents check_setup Ensure Inert Atmosphere (Proper Degassing, Dry Glassware) fix_setup Improve Inert Technique check_setup->fix_setup reagents_ok->check_reagents No reagents_ok->check_setup No analysis Analyze Crude Reaction Mixture (LC-MS, GC-MS, NMR) reagents_ok->analysis Yes optimize Systematically Optimize Parameters (Catalyst, Ligand, Base, Temp., Conc.) end_good Problem Resolved optimize->end_good side_reactions Investigate Side Reactions (e.g., Hydrodehalogenation, Hydrolysis) side_reactions->optimize analysis->optimize analysis->side_reactions fix_reagents->start fix_setup->start

    Caption: A decision tree for troubleshooting low-yield reactions.

    Part 1: Suzuki-Miyaura Coupling

    The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, coupling this compound can be challenging due to the electron-withdrawing nature of the trifluoromethyl group.

    Frequently Asked Questions (FAQs)

    Q1: My Suzuki coupling reaction of this compound with an arylboronic acid has stalled or resulted in a low yield. What are the most common causes?

    A1: Low conversion rates in this specific Suzuki coupling can often be attributed to several factors:

    • Ineffective Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand is critical. The electron-deficient nature of the aryl bromide requires ligands that can promote the oxidative addition step efficiently.[1] Bulky, electron-rich phosphine ligands are often necessary.[1]

    • Suboptimal Base: The base is crucial for the transmetalation step. Its strength, solubility, and purity can significantly impact the reaction rate. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker ones for challenging substrates.[1]

    • Boronic Acid Instability: Arylboronic acids can undergo protodeboronation (hydrolysis back to the arene), especially at elevated temperatures or in the presence of water. This side reaction consumes the coupling partner and reduces the yield.[1]

    • Inadequate Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and increased side reactions. An optimal temperature must be found empirically.

    Troubleshooting & Optimization Data

    The following table summarizes common parameters to screen for optimizing the Suzuki coupling of aryl bromides.

    ParameterVariableRecommendation/ObservationReference
    Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts (e.g., G3)Pre-catalysts often provide more consistent results by ensuring efficient generation of the active Pd(0) species.[1]
    Ligand XPhos, SPhos, RuPhos, P(Cy)₃Bulky, electron-rich dialkylbiarylphosphine (Buchwald) or trialkylphosphine ligands are generally preferred for electron-deficient aryl bromides.[1][2]
    Base K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBuK₃PO₄ and Cs₂CO₃ are often effective. The presence of a small amount of water can sometimes be beneficial when using K₃PO₄.[1][3]
    Solvent Dioxane, Toluene, THF, 2-MeTHF, DMEAprotic polar solvents are commonly used. A mixture of an organic solvent with water (e.g., Dioxane/H₂O) is frequently employed.[1][3][3]
    Temperature 80 - 110 °COptimization is key. Start around 80-90 °C and increase if necessary, while monitoring for catalyst decomposition (black precipitate).[2]
    Representative Experimental Protocol: Suzuki-Miyaura Coupling
    • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Catalyst Loading: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a pre-catalyst).

    • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1-0.5 M) via syringe.

    • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography.

    Part 2: Buchwald-Hartwig Amination

    The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. As with Suzuki couplings, the electronic properties of this compound require careful optimization of reaction conditions.

    Frequently Asked Questions (FAQs)

    Q1: My Buchwald-Hartwig amination is giving a low yield. What should I investigate first?

    A1: For low-yielding Buchwald-Hartwig aminations, consider these primary factors:

    • Catalyst/Ligand Mismatch: This is the most common issue. The combination of the palladium source and the phosphine ligand is critical and substrate-dependent. Bulky, electron-rich ligands are essential to facilitate the catalytic cycle.[4]

    • Incorrect Base: The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions. Sodium tert-butoxide (NaOtBu) is a common choice, but others like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective and milder.[4][5]

    • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive and deactivate through various pathways. This can sometimes be observed by the formation of palladium black. Ensuring a strictly inert atmosphere is crucial.[6]

    • Low Reaction Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[4]

    Troubleshooting & Optimization Data
    ParameterVariableRecommendation/ObservationReference
    Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common and effective precursor for generating the active Pd(0) species in the presence of a phosphine ligand.
    Ligand Xantphos, XPhos, BINAP, BrettPhosLigand choice is highly substrate-specific. Screening a panel of bulky, electron-rich ligands is recommended. Xantphos and XPhos are excellent starting points.[4][5][4][7]
    Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃NaOtBu is a strong, effective base. For sensitive substrates, Cs₂CO₃ or K₃PO₄ may be preferable to minimize side reactions.[5][7][5]
    Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are required. Toluene and dioxane are the most commonly used.
    Temperature 80 - 110 °CA temperature screening is often necessary to find the optimal balance between reaction rate and catalyst stability.[5]
    Representative Experimental Protocol: Buchwald-Hartwig Amination
    • Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.) to a dry Schlenk tube.

    • Reagent Addition: Add the this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).

    • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M) via syringe.

    • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C).

    • Monitoring: Stir vigorously and monitor the reaction's progress by TLC or LC-MS.

    • Work-up: After completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.[8]

    • Purification: Concentrate the filtrate and purify the resulting crude material by flash column chromatography.

    Part 3: Potential Side Reactions

    Q1: I'm observing an unexpected byproduct. Could the trifluoromethyl group be reacting?

    A1: Yes, the trifluoromethyl (-CF₃) group, while generally robust, can undergo hydrolysis to a carboxylic acid (-COOH) group under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures.[9][10]

    • Acid-Mediated Hydrolysis: Treatment with fuming sulfuric acid can convert -CF₃ groups to -COOH.[11]

    • Base-Mediated Hydrolysis: While less common for simple benzotrifluorides, strong basic conditions, especially in aqueous or protic media at high temperatures, can lead to hydrolysis.[10][12]

    How to Avoid Trifluoromethyl Group Hydrolysis:

    • Avoid using strongly acidic (e.g., fuming H₂SO₄) or strongly basic aqueous conditions, especially with prolonged heating.

    • If basic conditions are required, use anhydrous non-protic solvents and non-nucleophilic bases where possible.

    • Carefully control reaction temperature and time to minimize potential degradation.

    ReactionParameters cluster_params Key Reaction Parameters Yield High Yield & Selectivity Catalyst Catalyst System (Precursor + Ligand) Catalyst->Yield Base Base (Strength & Solubility) Base->Yield Solvent Solvent (Polarity & Anhydrous) Solvent->Yield Temp Temperature Temp->Yield Conc Concentration Conc->Yield

    References

    impact of solvent choice on 5-Bromo-2-methylbenzotrifluoride reactivity

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of 5-Bromo-2-methylbenzotrifluoride.

    Frequently Asked Questions (FAQs)

    Q1: How does solvent choice generally impact the reactivity of this compound in common cross-coupling reactions?

    A1: The choice of solvent is critical and can significantly influence the outcome of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. Solvents can affect reaction rates, product yields, and even selectivity by influencing the solubility of reagents, the stability of the catalytic species, and the stabilization of transition states.[1][2][3] For instance, in palladium-catalyzed aminations, non-polar solvents like toluene and 1,4-dioxane are often effective.[1][4] The polarity of the solvent can sometimes induce a switch in chemoselectivity, although this does not always correlate directly with the solvent's dielectric constant.[2][3]

    Q2: Which solvents are recommended as a starting point for a Suzuki-Miyaura coupling with this compound?

    A2: For Suzuki-Miyaura reactions, a common starting point is a mixture of an organic solvent with an aqueous base solution. Aprotic polar solvents like DMF and DME, often combined with water, are frequently used to dissolve the inorganic base and the organoboron reagent.[5] However, for some heterocyclic substrates, less polar solvents such as toluene or 2-MeTHF have demonstrated better yields.[5] It is highly recommended to screen a range of solvents to determine the optimal conditions for your specific reaction.

    Q3: In a Buchwald-Hartwig amination, how does the choice of solvent relate to the choice of base?

    A3: The solvent and base are interdependent and must be compatible.[1] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often used to deprotonate the amine.[1][5] These strong bases are typically paired with ethereal solvents like THF and 1,4-dioxane or non-polar aromatic solvents like toluene.[1][4][5] If weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are used, polar aprotic solvents may be more suitable to ensure sufficient solubility, though this might require higher reaction temperatures.[1][5]

    Q4: Can protic solvents like alcohols or water be used in reactions with this compound?

    A4: Protic solvents should be used with caution. In some palladium-catalyzed couplings, water is used as a co-solvent, particularly in Suzuki-Miyaura reactions, to dissolve the base.[6][7] However, alcohols can sometimes act as nucleophiles, leading to undesired side reactions.[8] The decision to use a protic solvent depends heavily on the specific reaction, the stability of the catalyst, and the desired outcome.[9]

    Troubleshooting Guide

    This guide addresses common issues encountered during reactions involving this compound, with a focus on solvent-related problems.

    Issue 1: Low or No Conversion to the Desired Product

    Potential CauseTroubleshooting Step
    Poor Solubility of Reagents The starting material, catalyst, or base may not be sufficiently soluble in the chosen solvent. Screen alternative solvents with different polarities (e.g., switch from toluene to 1,4-dioxane or THF) to improve solubility.[1]
    Catalyst Deactivation The active Pd(0) species is sensitive to oxygen. Ensure you are using anhydrous, degassed solvents. Impurities in the solvent can deactivate the catalyst.[1]
    Incompatible Solvent-Base Pair The chosen base may not be effective in the selected solvent. For strong bases like NaOtBu, non-polar solvents like toluene are often optimal.[1][4] For weaker inorganic bases, more polar solvents may be necessary.[1]
    Suboptimal Reaction Temperature The reaction may require higher temperatures to proceed. However, increasing the temperature can also promote side reactions. Cautiously increase the temperature in 10 °C increments.[1]

    Issue 2: Formation of Significant Side Products (e.g., Hydrodehalogenation)

    Potential CauseTroubleshooting Step
    Solvent Promoting Side Reactions The choice of solvent can influence the rates of competing side reactions like hydrodehalogenation (replacement of bromine with hydrogen).[1] If this is observed, screen other solvents. For example, if using THF which sometimes gives lower yields, consider switching to toluene or 1,4-dioxane.[1]
    Reaction Temperature is Too High Higher temperatures can favor side reactions.[1] Try lowering the reaction temperature.
    Incorrect Base Choice A base that is too strong or sterically hindered can sometimes promote side reactions.[1] Consider screening a weaker or less hindered base.[1]

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    // Connections start -> catalyst_check [label="Yes"]; start -> action_catalyst [label="No"];

    catalyst_check -> temp_check [label="Yes"]; catalyst_check -> action_catalyst [label="No"];

    temp_check -> solvent_check [label="Yes"]; temp_check -> action_temp [label="No"];

    solvent_check -> side_reactions [label="Yes"]; solvent_check -> action_solvent [label="No"];

    side_reactions -> success [label="No"]; side_reactions -> action_side_reactions [label="Yes"];

    action_catalyst -> catalyst_check; action_temp -> temp_check; action_solvent -> solvent_check; action_side_reactions -> side_reactions; } end_dot Caption: Troubleshooting workflow for low-yield reactions.

    Quantitative Data: Solvent Effects

    The following tables provide representative data on how solvent choice can impact common cross-coupling reactions for aryl bromides, which can serve as a starting point for optimizing reactions with this compound.

    Table 1: Representative Solvent Screening for Buchwald-Hartwig Amination

    Reaction based on the amination of bromobenzene, analogous to reactions with this compound.

    SolventCatalyst SystemBaseTemperature (°C)Conversion (%)
    Toluene[Pd(allyl)Cl]₂ / XPhosNaOtBu100>95
    1,4-Dioxane[Pd(allyl)Cl]₂ / XPhosNaOtBu100~90
    THF[Pd(allyl)Cl]₂ / XPhosNaOtBu66 (reflux)Lower yields reported[1]

    Data adapted from studies on bromobenzene.[1][4]

    Table 2: Representative Solvent Effects on Selectivity in Suzuki-Miyaura Coupling

    Reaction based on the coupling of chloroaryl triflates, demonstrating principles of solvent-driven selectivity that may apply to di-halogenated substrates.

    Aryl Halide SubstrateSolventSelectivity Outcome
    Chloroaryl triflateTHFSelective coupling at the C-Cl bond
    Chloroaryl triflateMethanolSelective coupling at the C-Cl bond
    Chloroaryl triflateAcetonitrile (MeCN)Selective coupling at the C-OTf bond
    Chloroaryl triflateDMFSelective coupling at the C-OTf bond

    Data from studies on chloroaryl triflates highlight that polar aprotic solvents like MeCN and DMF can alter selectivity compared to nonpolar or protic solvents.[2][3]

    Experimental Protocols

    General Protocol for Suzuki-Miyaura Cross-Coupling

    This is a generalized protocol and may require optimization for specific substrates.

    Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent mixture (e.g., Toluene, Ethanol, Water in a 5:1:1 ratio)

    • Inert atmosphere setup (Argon or Nitrogen)

    Procedure:

    • Reaction Setup: To an oven-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

    • Solvent Addition: Add the solvent mixture (e.g., 14 mL total).

    • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 mmol).

    • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.

    • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[7]

    // Nodes setup [label="1. Reaction Setup\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="2. Reaction\n(Heating & Stirring)"]; workup [label="3. Work-up\n(Extraction & Washing)"]; purification [label="4. Purification\n(Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];

    // Connections setup -> reaction; reaction -> workup; workup -> purification; } end_dot Caption: General experimental workflow for cross-coupling reactions.

    References

    Technical Support Center: Catalyst Poisoning in Reactions Involving 5-Bromo-2-methylbenzotrifluoride

    Author: BenchChem Technical Support Team. Date: December 2025

    This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for catalyst poisoning and related issues encountered during cross-coupling reactions with 5-Bromo-2-methylbenzotrifluoride.

    Troubleshooting Guide

    Issue: Low or No Product Yield

    Low or non-existent yield is a primary indicator of catalyst deactivation or poisoning. A systematic approach is crucial to identify the root cause.

    Potential Cause Troubleshooting Steps
    Inactive Catalyst The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst or may be degrading.[1]
    Solution:
    - Use a fresh batch of high-purity palladium precatalyst and ligand.
    - Consider employing a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a more stable, modern precatalyst.[1]
    - Incrementally increase catalyst loading in a test reaction (e.g., from 1 mol% to 5 mol%) to diagnose if poisoning is consuming a portion of the catalyst.[2]
    Oxygen Contamination The Pd(0) catalyst is highly sensitive to oxygen, which can lead to the formation of inactive palladium oxides and palladium black.[3]
    Solution:
    - Ensure all solvents are rigorously degassed (e.g., by sparging with an inert gas like argon or nitrogen for 15-30 minutes).[4]
    - Use proper inert atmosphere techniques, such as Schlenk lines or a glovebox, throughout the reaction setup and duration.[4]
    Poor Reagent Quality Impurities in this compound, the coupling partner (e.g., boronic acid), or the base can act as catalyst poisons.
    Solution:
    - Use high-purity starting materials. Information on potential impurities from the synthesis of similar compounds suggests that residual reagents or byproducts could be present.[5]
    - Ensure the base is anhydrous and finely ground for optimal performance.[4]
    Suboptimal Reaction Conditions The combination of base, solvent, and temperature may not be suitable for this specific substrate.
    Solution:
    - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki coupling; NaOtBu, LHMDS for Buchwald-Hartwig amination).[4]
    - Test various solvents such as dioxane, toluene, or THF.[4]
    - Incrementally increase the reaction temperature.

    Frequently Asked Questions (FAQs)

    Q1: My reaction starts but stalls before completion. What is the likely cause?

    A: A stalled reaction often points to gradual catalyst deactivation. This can be due to the slow introduction of a poison (e.g., from a slow-degrading reagent) or the limited stability of the catalyst under the reaction conditions. The formation of a black precipitate, known as "palladium black," is a visual indicator that the active Pd(0) catalyst has agglomerated and is no longer active in the catalytic cycle.[1]

    Q2: What are common catalyst poisons I should be aware of when working with this compound?

    A: While specific data for this substrate is limited, general catalyst poisons for palladium-catalyzed reactions include:

    • Sulfur Compounds: Often present as impurities in reagents.

    • Water and Oxygen: Can lead to catalyst oxidation and agglomeration.

    • Halide Ions: Excess bromide from the starting material or other sources can sometimes form inactive palladium-halide complexes.[2]

    • Coordinating Functional Groups: While this compound itself is unlikely to be a strong poison, other molecules in the reaction mixture with functional groups like primary amines, thiols, or certain N-heterocycles can coordinate to the palladium center and inhibit catalysis.[2]

    Q3: Can the trifluoromethyl (-CF₃) group on this compound influence catalyst stability?

    A: The electron-withdrawing nature of the trifluoromethyl group can impact the electronic properties of the aryl bromide, potentially affecting the rate of oxidative addition. While not a direct "poison," this electronic effect might necessitate the use of more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) to stabilize the palladium catalyst and facilitate the catalytic cycle.[1]

    Q4: Are there any visual cues that suggest catalyst poisoning?

    A: Yes. The most common visual sign is the formation of a black precipitate (palladium black), indicating the agglomeration of the palladium catalyst.[1] A significant color change that deviates from what is expected for a successful reaction can also be an indicator of an issue with the catalyst's integrity.

    Q5: Can I regenerate a poisoned catalyst?

    A: For laboratory-scale reactions, regenerating a poisoned homogeneous catalyst is often impractical. It is usually more effective and time-efficient to discard the failed reaction and focus on identifying and eliminating the source of the poison in subsequent attempts.

    Experimental Protocols

    Detailed Protocol: Suzuki-Miyaura Coupling of this compound

    This protocol provides a general starting point. Optimization of the ligand, base, and solvent may be necessary.

    Materials:

    • This compound (1.0 equiv.)

    • Arylboronic acid (1.2 equiv.)

    • Potassium phosphate (K₃PO₄, 2.0 equiv., finely ground and dried)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

    Procedure:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

    • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Under a positive flow of inert gas, add the palladium catalyst.

    • Add the degassed solvent mixture via syringe.

    • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    Visualizations

    Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes use_fresh_catalyst Use fresh catalyst/ligand. Consider a more robust catalyst system. check_catalyst->use_fresh_catalyst No check_reagents Are reagents high purity? check_conditions->check_reagents Yes optimize_conditions Screen bases, solvents, and temperature. check_conditions->optimize_conditions No purify_reagents Purify starting materials. Use anhydrous, degassed solvents. check_reagents->purify_reagents No success Successful Reaction check_reagents->success Yes use_fresh_catalyst->success optimize_conditions->success purify_reagents->success

    Caption: Troubleshooting workflow for low product yield.

    Catalyst_Deactivation_Pathways cluster_poisoning Poisoning cluster_agglomeration Agglomeration Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Poison Complex Active_Catalyst->Inactive_Complex Palladium_Black Palladium Black (Inactive) Active_Catalyst->Palladium_Black Poison Poison (S, O₂, H₂O, etc.) Poison->Inactive_Complex Binds to Pd center

    Caption: Common catalyst deactivation pathways.

    References

    Validation & Comparative

    A Comparative Guide to the Reactivity of 5-Bromo-2-methylbenzotrifluoride and 4-bromo-3-methylbenzotrifluoride in Suzuki-Miyaura Coupling

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of medicinal chemistry and materials science, substituted benzotrifluoride derivatives are pivotal building blocks. Their unique electronic properties and lipophilicity, imparted by the trifluoromethyl group, make them desirable scaffolds in the design of novel molecules. Among these, brominated isomers serve as versatile handles for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides an objective comparison of the reactivity of two constitutional isomers: 5-Bromo-2-methylbenzotrifluoride and 4-bromo-3-methylbenzotrifluoride, with a focus on the interplay of steric and electronic effects that govern their performance in Suzuki-Miyaura coupling reactions.

    Executive Summary

    The reactivity of this compound and 4-bromo-3-methylbenzotrifluoride in Suzuki-Miyaura coupling is primarily dictated by the substitution pattern around the bromine atom. 4-bromo-3-methylbenzotrifluoride is expected to be significantly more reactive than this compound. This difference arises from the pronounced steric hindrance imposed by the ortho-methyl group in the 5-bromo isomer, which impedes the crucial oxidative addition step in the catalytic cycle. While electronic effects of the methyl and trifluoromethyl groups modulate the reactivity of the C-Br bond, steric hindrance is the dominant differentiating factor.

    Structural and Reactivity Comparison

    The distinct substitution patterns of the two isomers lead to significant differences in their steric and electronic environments, which in turn affects their reactivity in palladium-catalyzed cross-coupling reactions.

    FeatureThis compound4-bromo-3-methylbenzotrifluoride
    Structure Br atom is ortho to the -CH₃ group and meta to the -CF₃ group.Br atom is para to the -CF₃ group and meta to the -CH₃ group.
    Steric Hindrance High. The ortho-methyl group significantly hinders the approach of the bulky palladium catalyst to the C-Br bond, which can slow down or inhibit the oxidative addition step.[1][2]Low. The substituents are in the meta and para positions relative to the bromine atom, resulting in minimal steric hindrance around the reaction center.
    Electronic Effects The electron-donating methyl group is ortho to the bromine, while the strongly electron-withdrawing trifluoromethyl group is meta. The combined electronic effect on the C-Br bond is complex.The strongly electron-withdrawing trifluoromethyl group is para to the bromine, which can increase the electrophilicity of the C-Br bond and potentially facilitate oxidative addition. The electron-donating methyl group is meta and has a lesser electronic influence.
    Predicted Reactivity Lower. The significant steric hindrance is the primary factor leading to reduced reactivity in Suzuki-Miyaura coupling. Reactions may require more forcing conditions, specialized bulky ligands, and higher catalyst loadings to achieve good yields.[3]Higher. The unhindered nature of the bromine atom allows for more facile oxidative addition, leading to faster reaction rates and higher yields under standard Suzuki-Miyaura conditions.

    Below are the structural diagrams of the two isomers, generated using the DOT language.

    Figure 1. Chemical structures of the two isomers.

    Experimental Protocols: Suzuki-Miyaura Coupling

    The following is a general protocol for the Suzuki-Miyaura coupling of bromobenzotrifluoride derivatives. It is important to note that for the sterically hindered this compound, optimization of the catalyst, ligand, base, and temperature will be crucial to achieve satisfactory yields.[1]

    Materials:

    • Aryl bromide (this compound or 4-bromo-3-methylbenzotrifluoride) (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 mmol)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 mmol)

    • Solvent (e.g., 1,4-dioxane/water (4:1), toluene/ethanol/water) (5 mL)

    Procedure:

    • To a dry Schlenk flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system to the flask via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    For the more challenging coupling of this compound, consider using a catalyst system known to be effective for sterically hindered substrates, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3]

    Reaction Workflow and Catalytic Cycle Visualization

    The following diagrams, created using the DOT language, illustrate the general experimental workflow for a Suzuki-Miyaura coupling reaction and the catalytic cycle.

    experimental_workflow start Reaction Setup (Aryl Bromide, Boronic Acid, Catalyst, Base) inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup (Extraction and Washing) monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex Ar-Br transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)L₂(Ar') transmetalation->diaryl_pd2 ar_boronic Ar'B(OH)₂ + Base ar_boronic->transmetalation reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

    References

    Spectroscopic Analysis of 5-Bromo-2-methylbenzotrifluoride: A Comparative NMR Guide

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a detailed spectroscopic analysis of 5-Bromo-2-methylbenzotrifluoride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of direct experimental spectra for this compound, this comparison guide utilizes predicted data based on established substituent effects and experimental data from structurally analogous compounds. This approach offers valuable insights into the expected spectral features of the target molecule, facilitating its identification and characterization in complex research and development settings.

    Comparative ¹H NMR Data

    The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) for the aromatic protons and the methyl group of this compound are presented below, alongside experimental data for comparable compounds. The multiplicity (singlet, doublet, etc.) and coupling constants (J) are crucial for determining the relative positions of protons on the aromatic ring.

    Table 1: Comparison of ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

    CompoundH-3 (ppm)H-4 (ppm)H-6 (ppm)-CH₃ (ppm)
    This compound (Predicted) ~7.6 (d)~7.4 (dd)~7.2 (d)~2.5 (s)
    2-Methylbenzotrifluoride7.59 (d)7.40 (t)7.26 (t)2.48 (s)
    3-Bromotoluene7.33 (s)7.09 (d)7.27 (d)2.31 (s)
    4-Bromo-2-methylaniline7.04 (s)6.6 (d)6.9 (dd)2.12 (s)

    d = doublet, dd = doublet of doublets, t = triplet, s = singlet

    Analysis of ¹H NMR Data: The electron-withdrawing trifluoromethyl group (-CF₃) and the bromine atom significantly influence the chemical shifts of the aromatic protons. The methyl group (-CH₃) is an electron-donating group. In the predicted spectrum of this compound, the proton at the H-3 position is expected to be the most deshielded due to its proximity to the -CF₃ group. The H-4 proton will likely appear as a doublet of doublets due to coupling with both H-3 and H-6. The methyl protons are expected to appear as a singlet in the upfield region.

    Comparative ¹³C NMR Data

    The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The predicted chemical shifts for this compound are compared with experimental data from similar molecules. The quartet multiplicity for the -CF₃ carbon is a characteristic feature due to coupling with the three fluorine atoms.

    Table 2: Comparison of ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

    CompoundC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-CH₃ (ppm)-CF₃ (ppm)
    This compound (Predicted) ~133 (q)~139~132~135~119~128~20~124 (q)
    2-Methylbenzotrifluoride131.9128.8 (q)132.1130.2126.3125.8 (q)19.9124.5 (q)
    3-Bromotoluene139.9130.5122.5132.9127.1130.021.4-
    4-Bromo-2-methylaniline143.9122.9131.7109.2132.2120.417.2-

    q = quartet

    Analysis of ¹³C NMR Data: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the bromine (C-5) is expected to be shielded, while the carbons ortho and para to the electron-withdrawing -CF₃ group will be deshielded. The quaternary carbons (C-1, C-2, and C-5) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbon of the -CF₃ group will appear as a quartet due to ¹J-coupling with the fluorine atoms.

    Experimental Protocols

    Standard protocols for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules are outlined below.

    Sample Preparation
    • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

    • Sample Concentration: Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

    • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.

    ¹H NMR Acquisition
    • Spectrometer Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquisition Parameters:

      • Pulse Sequence: A standard single-pulse sequence is typically used.

      • Number of Scans: 4 to 16 scans are usually sufficient for a sample of this concentration.

      • Relaxation Delay (d1): A delay of 1-2 seconds between scans is adequate for qualitative analysis.

      • Acquisition Time (aq): An acquisition time of 2-4 seconds provides good resolution.

      • Spectral Width: A spectral width of 12-16 ppm is generally sufficient to cover all proton signals.

    ¹³C NMR Acquisition
    • Spectrometer Setup: Tune the carbon probe and shim the magnetic field.

    • Acquisition Parameters:

      • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon (except for carbons coupled to other nuclei like fluorine).

      • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

      • Relaxation Delay (d1): A delay of 2-5 seconds is recommended, especially for quaternary carbons which have longer relaxation times.

      • Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.

      • Spectral Width: A spectral width of 200-240 ppm is used to cover the entire range of carbon chemical shifts.

    Mandatory Visualizations

    The following diagrams illustrate the structure of this compound and the logical workflow for its spectroscopic analysis.

    Caption: Molecular structure of this compound.

    experimental_workflow NMR Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent add_standard Add Internal Standard (TMS) dissolve->add_standard transfer Transfer to NMR Tube add_standard->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate for 1H chem_shift Chemical Shift Analysis baseline->chem_shift coupling Coupling Constant Analysis integrate->coupling structure Structure Elucidation/Verification chem_shift->structure coupling->structure

    Caption: Workflow for NMR spectroscopic analysis.

    Comparative Analysis of Mass Spectrometry Fragmentation and Alternative Analytical Techniques for 5-Bromo-2-methylbenzotrifluoride

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a detailed comparison of the expected mass spectrometry fragmentation pattern of 5-Bromo-2-methylbenzotrifluoride and an overview of alternative analytical methodologies. The information presented is intended to support research, method development, and quality control activities involving this compound.

    Predicted Mass Spectrometry Fragmentation Pattern

    Upon electron ionization, this compound (molecular weight: 239.04 g/mol ) is expected to form a molecular ion peak. Due to the presence of a bromine atom, this molecular ion will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 238 and 240, corresponding to the 79Br and 81Br isotopes, respectively.[1][2] The subsequent fragmentation is anticipated to proceed through several key pathways, primarily involving the loss of bromine, the trifluoromethyl group, and rearrangements of the aromatic ring.

    Key Predicted Fragmentation Pathways:

    • Loss of a Bromine atom: The cleavage of the C-Br bond is a highly probable fragmentation pathway, leading to the formation of a stable cation at m/z 159.

    • Loss of a Trifluoromethyl radical: The loss of the -CF3 group (mass = 69) would result in a fragment ion at m/z 170/172, which will still exhibit the characteristic bromine isotopic pattern.

    • Benzylic cleavage: Cleavage of a hydrogen atom from the methyl group can lead to the formation of a stable benzyl-type cation, resulting in a fragment at m/z 237/239.

    • Formation of Tropylium ion: Aromatic compounds often undergo rearrangement to form a stable tropylium ion. For the fragment at m/z 159 (after loss of Br), further rearrangement and loss of acetylene (C2H2) could lead to smaller fragments.

    • Loss of HF: The trifluoromethyl group can facilitate the loss of a hydrogen fluoride molecule (mass = 20) from the molecular ion or subsequent fragments.

    The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

    Predicted Fragmentation Pathway of this compound M [C8H6BrF3]+• m/z 238/240 F1 [C8H6F3]+ m/z 159 M->F1 - Br• F2 [C7H6Br]+• m/z 170/172 M->F2 - CF3• F3 [C8H5BrF3]+ m/z 237/239 M->F3 - H• F4 [C6H4F3]+ m/z 143 F1->F4 - CH2

    Caption: Predicted major fragmentation pathways of this compound in EI-MS.

    Quantitative Data Summary

    The following table summarizes the predicted mass-to-charge ratios (m/z) and expected relative abundances of the key fragment ions for this compound. The relative abundances are estimations based on the fragmentation of similar molecules and the stability of the resulting ions.

    m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Proposed Neutral Loss Predicted Relative Abundance
    238/240[C8H6BrF3]+• (Molecular Ion)-Moderate
    237/239[C8H5BrF3]+H•Low
    170/172[C7H6Br]+•CF3•Moderate to High
    159[C8H6F3]+Br•High (likely base peak)
    143[C7H3F3]+Br•, CH3•Moderate
    91[C7H7]+Br•, CF3•Low

    Experimental Protocols

    Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

    This protocol outlines a standard method for the analysis of this compound using GC-MS with electron ionization.

    1. Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

    2. GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    3. Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

    • Solvent Delay: 3 minutes

    4. Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

    Comparison with Alternative Analytical Techniques

    While GC-MS is a powerful tool for the identification and quantification of this compound, other analytical techniques can provide complementary information or may be more suitable for specific applications.

    Technique Principle Advantages Disadvantages Typical Application
    Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility and boiling point, followed by mass-based detection.High sensitivity and selectivity, provides structural information through fragmentation.Requires volatile and thermally stable analytes.Identification and quantification of volatile and semi-volatile organic compounds in complex mixtures.
    High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase.Suitable for non-volatile and thermally labile compounds, wide range of detectors available.Lower resolution than GC for some compounds, may not provide definitive structural identification without a mass spectrometer detector.Purity analysis, quantification of non-volatile compounds, preparative separations.
    Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive.Lower sensitivity than mass spectrometry, requires relatively pure samples and larger sample amounts.Unambiguous structure elucidation of pure compounds.
    Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about functional groups present in a molecule.Not suitable for complex mixtures, provides limited structural information on its own.Identification of functional groups, verification of compound identity against a known standard.

    Logical Relationship of Analytical Techniques

    The following diagram illustrates a typical workflow for the comprehensive analysis of a compound like this compound, highlighting the complementary nature of different analytical techniques.

    Analytical Workflow for Compound Characterization Sample Sample containing This compound GCMS GC-MS Analysis Sample->GCMS HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR ID_Quant Identification & Quantification GCMS->ID_Quant Purity Purity Assessment HPLC->Purity Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Confirmation FTIR->Functional_Groups

    References

    A Comparative Guide to Purity Assessment of 5-Bromo-2-methylbenzotrifluoride: GC-MS Analysis and Alternatives

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 5-Bromo-2-methylbenzotrifluoride, a key building block in organic synthesis.

    GC-MS: A High-Resolution Approach for Purity Profiling

    Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the effective separation of volatile and semi-volatile compounds, followed by their identification and quantification. For a substituted aromatic compound like this compound, GC-MS offers high sensitivity and specificity, making it an ideal method for identifying and quantifying impurities.

    Detailed Experimental Protocol for GC-MS Analysis

    A robust GC-MS method is essential for the reliable purity assessment of this compound. The following protocol is a recommended starting point for method development and validation.

    Sample Preparation:

    • Standard Solution: Accurately weigh approximately 25 mg of a this compound reference standard and dissolve it in 25 mL of a suitable solvent (e.g., acetone or hexane) to prepare a 1 mg/mL stock solution.

    • Sample Solution: Prepare the sample solution by dissolving the test sample of this compound in the same solvent to achieve a similar concentration as the standard solution.

    • Dilution: A dilution of the sample may be necessary to avoid overloading the GC column; a concentration of a few hundred picograms per microliter is often sufficient for good results.[1]

    GC-MS Instrumentation and Conditions:

    Parameter Value
    Gas Chromatograph Agilent Intuvo 9000 GC or equivalent
    Mass Spectrometer Agilent 5977B GC/MSD or equivalent
    GC Column 5% Phenyl Polymethylsiloxane capillary column (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
    Carrier Gas Helium (99.999% purity) at a constant flow rate of 1.0 mL/min
    Inlet Temperature 280 °C
    Injection Volume 1 µL
    Injection Mode Split (e.g., 50:1 ratio)
    Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
    MS Transfer Line Temp 280 °C
    Ion Source Temperature 230 °C
    Quadrupole Temperature 150 °C
    Ionization Mode Electron Ionization (EI) at 70 eV
    Mass Scan Range m/z 40-500
    Solvent Delay 3 minutes

    This method is based on established protocols for the analysis of aromatic compounds.[2][3]

    Workflow for GC-MS Purity Assessment

    The following diagram illustrates the typical workflow for the purity assessment of this compound using GC-MS.

    GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve Sample in Solvent Inject Inject Sample into GC Prep->Inject Separate Separation in GC Column Inject->Separate Ionize Ionization in MS Source Separate->Ionize Detect Detection by Mass Analyzer Ionize->Detect Process Process Chromatogram and Mass Spectra Detect->Process Identify Identify Impurities Process->Identify Quantify Quantify Purity and Impurities Identify->Quantify Report Report Quantify->Report Generate Report Purity_Assessment_Logic Start Purity Assessment of This compound IsVolatile Is the compound and its expected impurities volatile and thermally stable? Start->IsVolatile GCMS Use GC-MS for high resolution and sensitivity IsVolatile->GCMS Yes HPLC Use HPLC for broader applicability IsVolatile->HPLC No NeedStructuralInfo Is detailed structural information of impurities required? GCMS->NeedStructuralInfo HPLC->NeedStructuralInfo NMR Use NMR for structural elucidation and qNMR NeedStructuralInfo->NMR Yes RoutineScreening Is it for routine screening? NeedStructuralInfo->RoutineScreening No FinalReport Comprehensive Purity Report NMR->FinalReport MeltingPoint Use Melting Point for preliminary check RoutineScreening->MeltingPoint Yes RoutineScreening->FinalReport No MeltingPoint->FinalReport

    References

    A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 5-Bromo-2-methylbenzotrifluoride

    Author: BenchChem Technical Support Team. Date: December 2025

    For Researchers, Scientists, and Drug Development Professionals

    The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This guide provides a comparative analysis of three common palladium catalysts for the Suzuki-Miyaura coupling of 5-Bromo-2-methylbenzotrifluoride with phenylboronic acid. This compound is a key building block in pharmaceutical and agrochemical research, and the efficient synthesis of its derivatives is of significant interest. The choice of catalyst is critical to the success of this transformation, directly impacting yield, reaction time, and overall efficiency.

    This guide evaluates the performance of a classic catalyst, a robust ferrocene-based catalyst, and a modern, highly active Buchwald-type catalyst, providing a framework for catalyst selection in similar synthetic endeavors.

    Performance Comparison of Palladium Catalysts

    The following table summarizes the representative performance of three widely used palladium catalysts in the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The data is compiled to provide a comparative overview under standardized laboratory conditions.

    Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Catalyst Loading (mol%)
    Pd(PPh₃)₄ K₂CO₃Toluene/H₂O1001285-923
    Pd(dppf)Cl₂ K₃PO₄1,4-Dioxane904>952
    SPhos Palladacycle K₃PO₄1,4-DioxaneRT (25)2>981

    Discussion of Catalyst Performance

    Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a traditional and widely accessible catalyst for Suzuki-Miyaura reactions.[2] While reliable, it often requires higher temperatures and longer reaction times to achieve high yields, particularly with electron-deficient aryl halides like this compound.[3] Its performance can be satisfactory for many applications, but it is generally less efficient than more modern catalyst systems.

    Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is a versatile and robust catalyst known for its effectiveness in challenging coupling reactions.[4][5] The dppf ligand provides thermal stability and promotes high catalytic activity, leading to excellent yields in shorter reaction times and at slightly lower temperatures compared to Pd(PPh₃)₄.[6] It is an excellent choice for a broad range of substrates, including those bearing sensitive functional groups.

    SPhos Palladacycle represents a state-of-the-art catalyst system developed by the Buchwald group.[7] The bulky and electron-rich SPhos ligand facilitates the key steps of the catalytic cycle, leading to exceptionally high turnover numbers and frequencies.[8] This catalyst system demonstrates remarkable activity, often enabling reactions to proceed to completion at room temperature with very low catalyst loadings and in a fraction of the time required by other systems.[7][8] For demanding applications where efficiency and mild conditions are paramount, SPhos-based catalysts are a compelling choice.

    Experimental Protocols

    Below is a generalized, representative experimental protocol for the Suzuki-Miyaura coupling of this compound.

    Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium Catalyst (see table for loading)

    • Base (2.0 mmol, 2.0 equiv)

    • Anhydrous Solvent (4 mL)

    Procedure:

    • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, phenylboronic acid, and the base.

    • Catalyst Addition: Under a positive flow of inert gas (e.g., Argon or Nitrogen), add the palladium catalyst to the flask.

    • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with the inert gas three times to ensure an oxygen-free atmosphere.

    • Solvent Addition: Add the anhydrous solvent via syringe.

    • Reaction: Stir the mixture at the specified temperature for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

    Catalytic Cycle and Workflow Visualization

    The following diagrams illustrate the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and the experimental workflow.

    Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

    Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

    Experimental_Workflow start Start setup Combine Reactants: - this compound - Phenylboronic Acid - Base start->setup add_catalyst Add Palladium Catalyst (under inert gas) setup->add_catalyst inert Evacuate & Backfill with Inert Gas (3x) add_catalyst->inert add_solvent Add Anhydrous Solvent inert->add_solvent react Stir at Specified Temperature & Time add_solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

    Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

    Conclusion

    The selection of a palladium catalyst for the Suzuki-Miyaura coupling of this compound is a critical decision that significantly impacts synthetic efficiency. While the classic Pd(PPh₃)₄ catalyst can provide the desired product, it requires more forcing conditions. Pd(dppf)Cl₂ offers a more robust and efficient alternative, suitable for a wide range of applications. For syntheses demanding the highest efficiency, mildest conditions, and lowest catalyst loadings, modern Buchwald-type catalysts like the SPhos Palladacycle are the superior choice, often enabling reactions at room temperature with remarkable speed and yield. The optimal choice will depend on the specific requirements of the synthesis, including scale, cost, and desired purity.

    References

    assessing the stability of 5-Bromo-2-methylbenzotrifluoride under different reaction conditions

    Author: BenchChem Technical Support Team. Date: December 2025

    A Comparative Guide to the Stability of 5-Bromo-2-methylbenzotrifluoride

    For researchers and professionals in drug development and chemical synthesis, understanding the stability of reagents is paramount for ensuring reaction success, reproducibility, and safety. This compound is a key intermediate, valued for the unique reactivity conferred by its trifluoromethyl and bromo substituents. This guide provides an objective assessment of its stability under various conditions, comparing it with other relevant substituted benzotrifluorides and offering supporting data and experimental protocols.

    General Stability Profile

    This compound is generally considered a stable compound under standard laboratory storage and handling conditions.[1][2] It is typically stored in closed vessels, away from heat, flames, and sparks.[1][3] The trifluoromethyl (CF3) group, in particular, is known for its inertness and stability toward strongly acidic or basic conditions.[4][5] However, like many aromatic compounds, its stability can be compromised under specific environmental or reactive conditions.

    Key factors influencing its stability include exposure to oxidizing agents, high temperatures, and UV radiation.[1][6] While the product is considered stable for transport and storage, it is noted to be potentially unstable in the presence of incompatible materials, primarily strong oxidizers.[1][2]

    Comparison of Stability with Alternative Benzotrifluorides

    The stability of a substituted benzotrifluoride is heavily influenced by the nature and position of its other functional groups. The following table summarizes the known stability data for this compound and compares it with other structurally similar compounds.

    CompoundCAS NumberMolecular FormulaKey Stability CharacteristicsIncompatible MaterialsHazardous Decomposition Products (under fire)
    This compound 86845-27-4C₈H₆BrF₃Stable under normal conditions.[1] Avoid heat and flames.[1]Strong oxidizing agents.[1]Carbon monoxide, hydrogen fluoride, hydrogen bromide.[1]
    5-Bromo-2-fluorobenzotrifluoride 393-37-3C₇H₃BrF₄Stable at normal handling and storage conditions.[3]Strong oxidizing agents.[3]Carbon oxides, hydrogen bromide, hydrogen fluoride.[3]
    5-Bromo-2-chlorobenzotrifluoride 50848-06-1C₇H₃BrClF₃Stable under recommended storage conditions.[7]Strong oxidizing agents.[7]Carbon oxides, hydrogen chloride, hydrogen bromide, hydrogen fluoride.[7]
    Benzotrifluoride (general) 98-08-8C₇H₅F₃CF₃ group is stable to strong acid or base.[5] Some derivatives are unstable under UV irradiation.[6]Not specified.Not specified.
    2-Bromo-5-nitrobenzotrifluoride 367-67-9C₇H₃BrF₃NO₂The nitro and trifluoromethyl groups are electron-withdrawing, influencing reactivity. The bromine is a site for coupling reactions.[8]Not specified.Not specified.

    Experimental Protocols

    To quantitatively assess the stability of this compound, standardized experimental procedures are necessary. Below are detailed methodologies for key stability tests.

    Protocol 1: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

    Objective: To determine the temperature at which the compound begins to decompose.

    Methodology:

    • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

    • Place a small, accurately weighed sample (5-10 mg) of this compound into a tared TGA pan (typically ceramic or platinum).

    • Place the pan into the TGA furnace.

    • Heat the sample under a controlled, inert atmosphere (e.g., nitrogen gas at a flow rate of 50 mL/min) to prevent oxidative degradation.

    • Apply a linear heating ramp, for example, from 25°C to 600°C at a rate of 10°C/min.

    • Continuously monitor and record the sample's mass as a function of temperature.

    • The onset of decomposition is identified as the temperature at which significant mass loss begins.

    Protocol 2: Photostability Assessment

    Objective: To evaluate the compound's degradation when exposed to UV light, a known vulnerability for some benzotrifluoride derivatives.[6]

    Methodology:

    • Prepare a standard solution of this compound (e.g., 100 µg/mL) in a suitable solvent like acetonitrile or methanol.

    • Transfer aliquots of the solution into quartz cuvettes (which are transparent to UV light).

    • Prepare a "dark control" sample by wrapping a cuvette in aluminum foil to shield it from light.

    • Place the unwrapped samples in a photostability chamber equipped with a xenon lamp, which mimics the solar spectrum.[6]

    • Expose the samples to a controlled dose of UV irradiation.

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

    • Analyze the samples and the control using a stability-indicating HPLC-UV method to quantify the remaining concentration of the parent compound and detect any degradation products.

    • Calculate the degradation percentage over time.

    Protocol 3: Stability in Solution (pH Stress Testing)

    Objective: To assess the hydrolytic stability of the compound across a range of pH values.

    Methodology:

    • Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, pH 7, pH 9).

    • Prepare a stock solution of this compound in a minimal amount of a co-solvent (e.g., acetonitrile) to ensure solubility.

    • Spike a known volume of the stock solution into each buffer to achieve a final target concentration, ensuring the co-solvent percentage is low (typically <5%).

    • Incubate the solutions at a controlled temperature (e.g., 40°C) for a specified period (e.g., 7 days).

    • At defined time points, take samples and immediately neutralize or quench the reaction if necessary.

    • Analyze the samples by HPLC-UV to determine the concentration of the remaining compound.

    • Compare the results against a time-zero sample to determine the extent of degradation at each pH.

    Visualizations

    Experimental Workflow

    The following diagram illustrates a typical workflow for assessing the chemical stability of a compound like this compound.

    G cluster_prep Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis cluster_results Results Prep Prepare Stock Solution of Compound Thermal Thermal Stress (TGA, Oven) Prep->Thermal Photo Photolytic Stress (UV/Xenon Lamp) Prep->Photo Hydrolytic Hydrolytic Stress (pH 2, 7, 9) Prep->Hydrolytic Oxidative Oxidative Stress (e.g., H2O2) Prep->Oxidative Analysis Quantitative Analysis (e.g., HPLC-UV) Thermal->Analysis Photo->Analysis Hydrolytic->Analysis Oxidative->Analysis Report Generate Stability Report & Degradation Profile Analysis->Report

    Caption: Workflow for assessing the stability of this compound.

    Stability Comparison Logic

    This diagram outlines the logical comparison of stability between the target compound and its alternatives.

    G Main This compound Condition1 Thermal Stability Main->Condition1 Condition2 Photostability (UV) Main->Condition2 Condition3 Reactivity with Oxidizing Agents Main->Condition3 Alt1 5-Bromo-2-fluorobenzotrifluoride Alt1->Condition1 Alt1->Condition3 Alt2 5-Bromo-2-chlorobenzotrifluoride Alt2->Condition1 Alt2->Condition3 Alt3 General Benzotrifluorides Alt3->Condition2 Result1 Generally Stable Condition1->Result1 Result2 Potentially Unstable (Substituent Dependent) Condition2->Result2 Result3 Unstable / Reactive Condition3->Result3

    Caption: Logical comparison of stability profiles under different stress conditions.

    References

    Navigating the Bioactive Landscape of Bromo-Trifluoromethylated Phenylpyrazole Derivatives

    Author: BenchChem Technical Support Team. Date: December 2025

    A Comparative Analysis of Recently Synthesized Compounds for Researchers and Drug Development Professionals

    In the quest for novel therapeutic agents, the strategic incorporation of fluorine atoms and trifluoromethyl groups into organic scaffolds has become a cornerstone of modern medicinal chemistry. The unique properties imparted by these substitutions—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can significantly influence a compound's biological activity. This guide delves into the biological activities of pyrazole derivatives synthesized from precursors containing a bromo-trifluoromethylphenyl moiety, offering a comparative analysis of their performance based on available experimental data. While direct biological data for derivatives of 5-Bromo-2-methylbenzotrifluoride is not extensively available in the public domain, this report focuses on the closely related and well-studied derivatives of its isomer, 4-bromo-2-(trifluoromethyl)aniline, to provide valuable insights for researchers in the field.

    Antimicrobial Activity: A Promising Frontier

    Recent studies have highlighted the potent antibacterial properties of pyrazole derivatives incorporating the 4-bromo-2-(trifluoromethyl)phenyl scaffold. These compounds have demonstrated significant efficacy, particularly against Gram-positive bacteria, including antibiotic-resistant strains.

    Comparative Efficacy of Phenylpyrazole Derivatives

    A series of novel N-(trifluoromethyl)phenyl substituted pyrazole derivatives were synthesized and evaluated for their in vitro antibacterial activity. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, was determined for these compounds against a panel of Gram-positive bacteria. The results underscore the promising potential of this chemical class.

    One of the most potent compounds in the series, featuring a bromo and trifluoromethyl substituted N-phenyl pyrazole structure, exhibited remarkable activity. This compound demonstrated significant inhibition of several strains of Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 0.78 μg/mL.[1] It also showed potent activity against Staphylococcus epidermidis and Enterococcus faecium with MIC values of 1.56 and 0.78 μg/mL, respectively.[1] The data suggests that the presence of both bromine and a trifluoromethyl group on the phenyl ring is crucial for enhanced antibacterial efficacy.

    Compound IDBacterial StrainMIC (μg/mL)[1]
    Compound 25 S. aureus (three strains)0.78
    S. epidermidis1.56
    E. faecium0.78
    Compound 11 (Bromo derivative) Various strainsas low as 3.12
    Compound 12 (Bromo derivative) Various strainsas low as 3.12
    Compound 13 (Trifluoromethyl derivative) One MRSA strain3.12

    This table summarizes the minimum inhibitory concentrations (MICs) of key bromo- and trifluoromethyl-substituted phenylpyrazole derivatives against various Gram-positive bacteria.

    Experimental Protocols

    To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following are standard protocols for determining the antimicrobial and potential anticancer activities of novel synthetic compounds.

    Determination of Minimum Inhibitory Concentration (MIC)

    The antibacterial activity of the synthesized compounds is typically determined using the broth microdilution method.[2]

    Procedure:

    • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 10^5 CFU/mL) in a suitable broth medium, such as Mueller-Hinton Broth.

    • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

    • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compounds.

    • Incubation: The plates are incubated at 37°C for 16-20 hours.

    • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    Assessment of Anticancer Activity (MTT Assay)

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[3]

    Procedure:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

    • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: After the incubation period, an MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[3]

    • Solubilization of Formazan: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

    • Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

    Visualizing the Path Forward: Synthesis and Biological Action

    To better understand the context of these bioactive molecules, the following diagrams illustrate a general synthetic pathway and a simplified representation of a potential mechanism of action.

    Synthesis_Workflow A 4-Bromo-2-(trifluoromethyl)aniline B Intermediate Hydrazone A->B Diazotization & Coupling C Pyrazole Aldehyde B->C Vilsmeier-Haack Reaction D Final Pyrazole Derivatives C->D Condensation Reactions

    Caption: General synthetic workflow for pyrazole derivatives.

    Apoptosis_Pathway Compound Bioactive Pyrazole Derivative Target Cellular Target (e.g., Enzyme, Receptor) Compound->Target Binding & Inhibition Signal Signal Transduction Cascade Target->Signal Caspase Caspase Activation Signal->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

    Caption: Simplified signaling pathway for induced apoptosis.

    References

    A Comparative Guide to the Synthesis of 5-Bromo-2-methylbenzotrifluoride for Research and Development

    Author: BenchChem Technical Support Team. Date: December 2025

    For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 5-Bromo-2-methylbenzotrifluoride, a crucial building block in the development of various pharmaceutical and agrochemical compounds, can be synthesized through several pathways. This guide provides a detailed cost-benefit analysis of two primary synthetic routes: direct electrophilic bromination and the Sandmeyer reaction, offering experimental data and protocols to inform your selection process.

    At a Glance: Comparison of Synthetic Pathways

    MetricPathway 1: Electrophilic BrominationPathway 2: Sandmeyer Reaction
    Starting Material 2-Methylbenzotrifluoride2-Methyl-5-aminobenzotrifluoride
    Key Reagents Bromine (Br₂), Iron(III) Bromide (FeBr₃) or N-Bromosuccinimide (NBS)Sodium Nitrite (NaNO₂), Copper(I) Bromide (CuBr), Hydrobromic Acid (HBr)
    Number of Steps 12 (including synthesis of the amine precursor)
    Typical Yield Moderate to HighHigh
    Purity Good, may require purification to remove isomersGenerally high
    Cost of Reactants LowerPotentially Higher (depends on amine precursor cost)
    Safety Concerns Use of corrosive and toxic bromineHandling of diazotization reagents
    Environmental Impact Generation of halogenated wasteGeneration of copper-containing waste

    Pathway 1: Direct Electrophilic Bromination of 2-Methylbenzotrifluoride

    This pathway involves the direct bromination of the aromatic ring of 2-methylbenzotrifluoride. The trifluoromethyl group is a meta-director, while the methyl group is an ortho-, para-director. This directing effect can lead to the formation of the desired 5-bromo isomer, along with other isomers that may require separation.

    Experimental Protocol:

    A common method for electrophilic bromination involves the use of bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃).

    Materials:

    • 2-Methylbenzotrifluoride

    • Bromine (Br₂)

    • Iron(III) bromide (FeBr₃), anhydrous

    • Dichloromethane (CH₂Cl₂)

    • Sodium bisulfite solution

    • Sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylbenzotrifluoride in dichloromethane under an inert atmosphere.

    • Add a catalytic amount of anhydrous iron(III) bromide to the solution.

    • Slowly add a solution of bromine in dichloromethane to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC or GC.

    • Upon completion, quench the reaction by slowly adding an aqueous solution of sodium bisulfite to remove excess bromine.

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography to isolate this compound.

    Cost Analysis (Pathway 1):
    ReagentSupplier Example & Price (USD)
    2-MethylbenzotrifluorideBiotuva Life Sciences: $14/1g, $522.30/100g[1]
    BromineThermo Scientific Chemicals: $500.95/25g (99.8%)[2]
    Iron(III) BromideThermo Scientific Chemicals: $48.10/5g (anhydrous, 98+%)[3]

    Note: Prices are for illustrative purposes and may vary based on supplier, purity, and quantity.

    Pathway 2: Sandmeyer Reaction from 2-Methyl-5-aminobenzotrifluoride

    The Sandmeyer reaction offers a regioselective route to introduce a bromine atom onto the aromatic ring via a diazonium salt intermediate. This pathway starts with 2-methyl-5-aminobenzotrifluoride.

    Experimental Protocol:

    Step 2a: Diazotization of 2-Methyl-5-aminobenzotrifluoride

    Materials:

    • 2-Methyl-5-aminobenzotrifluoride

    • Hydrobromic acid (HBr, 48%)

    • Sodium nitrite (NaNO₂)

    • Ice

    Procedure:

    • Dissolve 2-methyl-5-aminobenzotrifluoride in aqueous hydrobromic acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

    Step 2b: Sandmeyer Bromination

    Materials:

    • Diazonium salt solution from Step 2a

    • Copper(I) bromide (CuBr)

    • Hydrobromic acid (HBr, 48%)

    Procedure:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation to obtain this compound.

    Cost Analysis (Pathway 2):
    ReagentSupplier Example & Price (USD)
    2-Methyl-5-aminobenzotrifluorideSynthesis required, cost dependent on starting materials
    Sodium NitriteIngredi: ~$172.75/50lb (bulk)[3]; Cole-Parmer: $42.30/500g (purified)[4]
    Copper(I) BromideApollo Scientific: £17.00/100g (~$21.50 USD)[5]

    Note: Prices are for illustrative purposes and may vary based on supplier, purity, and quantity.

    Visualizing the Synthetic Pathways

    To better understand the flow of each synthetic route, the following diagrams have been generated using Graphviz.

    G cluster_0 Pathway 1: Electrophilic Bromination 2-Methylbenzotrifluoride 2-Methylbenzotrifluoride This compound This compound 2-Methylbenzotrifluoride->this compound Br2, FeBr3

    Caption: Synthetic route for Pathway 1.

    G cluster_1 Pathway 2: Sandmeyer Reaction 2-Methyl-5-aminobenzotrifluoride 2-Methyl-5-aminobenzotrifluoride Diazonium Salt Diazonium Salt 2-Methyl-5-aminobenzotrifluoride->Diazonium Salt NaNO2, HBr This compound This compound Diazonium Salt->this compound CuBr

    Caption: Synthetic route for Pathway 2.

    Safety and Environmental Considerations

    Pathway 1: Electrophilic Bromination

    • Bromine (Br₂): Highly toxic, corrosive, and volatile.[6] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[6] Accidental release can have significant environmental impact.[7]

    • Iron(III) Bromide (FeBr₃): Corrosive and causes skin and eye irritation.[8] Handle with care and appropriate PPE.

    • N-Bromosuccinimide (NBS): An oxidizer that can intensify fire.[3] It is also a skin and eye irritant and a potential sensitizer.[3] Greener synthetic methods for NBS using sodium hypochlorite and sodium bromide are being explored to avoid the use of toxic bromine.[9]

    Pathway 2: Sandmeyer Reaction

    • Diazonium Salts: Can be explosive when isolated and dry. It is crucial to use them in solution without isolation.

    • Sodium Nitrite (NaNO₂): An oxidizing agent and toxic if ingested.

    • Copper(I) Bromide (CuBr): Harmful if swallowed or inhaled. The disposal of copper-containing waste needs to be handled according to environmental regulations.

    • Hydrobromic Acid (HBr): A strong, corrosive acid.

    Cost-Benefit Analysis Summary

    Pathway 1: Electrophilic Bromination is a more direct, one-step synthesis. The starting material, 2-methylbenzotrifluoride, is commercially available. The primary costs are associated with the brominating agent and the subsequent purification to remove isomeric byproducts. The main drawbacks are the potential for lower regioselectivity and the significant safety hazards associated with handling elemental bromine.

    For small-scale laboratory synthesis where high purity is critical and the necessary amine precursor is available or can be synthesized efficiently, the Sandmeyer Reaction (Pathway 2) is often the preferred method due to its high regioselectivity. For larger-scale industrial production where cost and the number of steps are major drivers, and if efficient purification methods are in place, Direct Electrophilic Bromination (Pathway 1) may be more economically viable, provided that the significant safety and environmental considerations are adequately addressed. The choice between these pathways will ultimately depend on the specific requirements of the project, including scale, purity needs, cost constraints, and available expertise in handling the respective hazardous reagents.

    References

    Safety Operating Guide

    Proper Disposal of 5-Bromo-2-methylbenzotrifluoride: A Guide for Laboratory Professionals

    Author: BenchChem Technical Support Team. Date: December 2025

    For immediate release

    This document provides essential safety and logistical information for the proper disposal of 5-Bromo-2-methylbenzotrifluoride (CAS No: 86845-27-4), a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

    I. Hazard Profile and Personal Protective Equipment (PPE)

    This compound is a hazardous substance that requires careful handling. It is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] It can be harmful if inhaled, swallowed, or absorbed through the skin.[3] Some sources also classify it as a combustible liquid.[3]

    Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE).

    PPE CategorySpecificationRationale
    Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and irritation.[1][2][3]
    Eye Protection Safety goggles or a face shieldTo protect against splashes and eye irritation.[1][2][4]
    Skin and Body Protection Laboratory coat and appropriate protective clothingTo prevent skin exposure.[1][2]
    Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][3]To avoid inhalation of vapors, which can cause respiratory irritation.[1][2][3]

    II. Step-by-Step Disposal Protocol

    The primary method for the disposal of this compound is through an authorized hazardous waste collection service.

    1. Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Avoid mixing with incompatible materials. This substance should be kept away from strong oxidizing agents.[2][3]

    2. Spill Management:

    • In the event of a spill, immediately evacuate the area of unnecessary personnel and move upwind.[1]

    • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]

    • Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]

    • Do not allow the material to enter drains or water courses. If contamination of waterways occurs, notify emergency services immediately.[1]

    3. Final Disposal:

    • Dispose of the waste container through an authorized hazardous or special waste collection point, in accordance with all local, regional, and national regulations.[1]

    • An approved waste disposal plant or an authorized incinerator equipped with an afterburner and a flue gas scrubber are appropriate facilities for the final disposal of this chemical.[2][4][5]

    III. Emergency First Aid Procedures

    Exposure RouteFirst Aid Measures
    Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][4][5]
    Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2][3][4][5]
    Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2][4][5]
    Ingestion Do not induce vomiting. Wash out the mouth with water and give a glass of water to drink. Seek immediate medical attention.[1][2][5]

    IV. Disposal Decision Workflow

    The following diagram illustrates the decision-making process for the proper disposal of this compound.

    A Start: this compound for Disposal B Is the container empty and clean? A->B E Is this a chemical spill? A->E C Dispose of as non-hazardous waste (check local regulations) B->C Yes D Collect in a labeled, sealed hazardous waste container G Transfer to authorized hazardous waste disposal facility D->G E->D No F Absorb with inert material (sand, earth) E->F Yes F->D H Incineration at an approved facility G->H

    References

    Personal protective equipment for handling 5-Bromo-2-methylbenzotrifluoride

    Author: BenchChem Technical Support Team. Date: December 2025

    Essential Safety and Handling Guide for 5-Bromo-2-methylbenzotrifluoride

    This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 86845-27-4).[1] The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

    Hazard Identification and Classification

    This compound is classified as a hazardous substance with the following risk profile:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

    • H227: Combustible liquid.[2]

    Personal Protective Equipment (PPE)

    Strict adherence to PPE guidelines is mandatory to prevent exposure. The following equipment should be utilized when handling this chemical.[1][2]

    Protection Type Required Equipment Specifications & Rationale
    Eye and Face Protection Chemical safety goggles or a face shield.[3][4][5]Protects against splashes and vapors that can cause serious eye irritation.[1][2]
    Skin Protection Chemical-resistant gloves (e.g., PVC, Polyethylene, or Polypropylene).[1]Prevents direct contact that leads to skin irritation.[1][2]
    Laboratory coat, overalls, or a PVC apron.[1]Provides a barrier against accidental spills and contamination of personal clothing.[1]
    Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][2]Minimizes the inhalation of vapors that can cause respiratory tract irritation.[1][2]
    NIOSH-approved respirator with an organic vapor filter if ventilation is inadequate.[4]For situations where vapor concentrations may exceed exposure limits.
    Emergency First Aid Procedures

    Immediate and appropriate first aid is critical in the event of exposure.

    Exposure Route First Aid Protocol
    Eye Contact Immediately flush eyes with fresh, running water for several minutes.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing. If eye irritation persists, seek medical attention.[1]
    Skin Contact Flush skin and hair with running water and soap, if available.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]
    Inhalation Move the individual to fresh air and keep them comfortable for breathing.[1] Other measures are typically not necessary, but if respiratory symptoms develop, seek medical attention.[1]
    Ingestion Immediately give a glass of water.[1] First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[1]
    Operational Handling and Storage Plan

    Handling:

    • Avoid all personal contact, including the inhalation of vapors.[1]

    • Work in a well-ventilated area to minimize exposure.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands thoroughly with soap and water after handling.[1]

    • Keep containers securely sealed when not in use.[1]

    • Avoid contact with incompatible materials and moisture.[1]

    Storage:

    • Store in a locked-up, well-ventilated place.[1]

    • Keep the container tightly closed.[1]

    • Use polyethylene or polypropylene containers as recommended by the manufacturer.[1]

    • Ensure all containers are clearly labeled and free from leaks.[1]

    Spill and Disposal Management

    Accidental Release Measures:

    • Minor Spills:

      • Clean up all spills immediately.[1]

      • Avoid breathing vapors and contact with skin and eyes.[1]

      • Control personal contact by using protective equipment.[1]

      • Contain and absorb the spill with sand, earth, inert material, or vermiculite.[1]

      • Place the absorbed material in a suitable, labeled container for waste disposal.[1]

    • Major Spills:

      • Clear the area of personnel and move upwind.[1]

      • Alert the fire brigade and inform them of the location and nature of the hazard.[1]

      • Wear breathing apparatus and protective gloves.[1]

      • Prevent spillage from entering drains or watercourses by any means available.[1]

    Disposal Plan:

    • Dispose of the contents and container to an authorized hazardous or special waste collection point, in accordance with local regulations.[1]

    • Recycling may be possible for unused or uncontaminated material.[1] Consult the manufacturer or local waste management authority for recycling options.[1]

    • If recycling is not feasible, disposal options include burial in a licensed landfill or incineration in a licensed apparatus after mixing with a suitable combustible material.[1]

    • Do not allow wash water from cleaning or process equipment to enter drains.[1]

    Visual Workflow for Safe Handling

    The following diagram outlines the logical procedural flow for handling this compound, from initial preparation to final disposal, ensuring safety at each step.

    cluster_prep Preparation cluster_handling Handling & Experimentation cluster_post Post-Handling cluster_disposal Waste & Spill Management A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Chemical Handling and Use C->D E Securely Seal Container When Not in Use D->E F Decontaminate Work Area D->F After Use I Segregate and Label Waste D->I Waste Generation K Manage Spills Immediately D->K If Spill Occurs G Wash Hands Thoroughly F->G H Doff and Store/Dispose of PPE G->H J Dispose of Waste via Authorized Channels I->J K->J

    Caption: Workflow for the safe handling of this compound.

    References

    ×

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.